2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid
Description
BenchChem offers high-quality 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H18N2O4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-[[3-[(2-methylphenyl)carbamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C22H18N2O4/c1-14-7-2-5-12-19(14)24-20(25)15-8-6-9-16(13-15)23-21(26)17-10-3-4-11-18(17)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28) |
Clé InChI |
VHTZGWBBMCCSFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Solubilité |
55.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic Acid Derivatives
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Course of a Novel Therapeutic Candidate
In the landscape of modern drug discovery, the journey of a promising molecule from the bench to the bedside is a complex and multifaceted endeavor. The initial identification of a pharmacologically active agent is but the first step. A profound understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is paramount to its successful development. This guide provides a comprehensive framework for the pharmacokinetic profiling of a specific class of molecules: 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid derivatives. While specific data for this exact chemical entity is not yet publicly available, this document will leverage established principles of pharmacokinetic science and data from structurally related compounds, such as N-phenylanthranilic acid and other benzoic acid derivatives, to outline a robust investigational strategy.[1][2] This guide is designed to be a practical and intellectually rigorous resource for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale that underpins them.
The Molecular Architecture: Structural Clues to Pharmacokinetic Behavior
The chemical structure of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid provides critical initial insights into its likely pharmacokinetic properties. The molecule possesses several key functional groups that will influence its ADME profile:
-
A Carboxylic Acid Moiety: This acidic group suggests the potential for pH-dependent solubility and absorption, as well as susceptibility to Phase II conjugation reactions (glucuronidation or sulfation) during metabolism.[3]
-
Amide Linkages: These bonds may be subject to enzymatic hydrolysis by amidases in the liver and other tissues.
-
Aromatic Rings: The presence of multiple phenyl rings indicates a degree of lipophilicity, which will impact its distribution into tissues and its potential to interact with metabolic enzymes like the cytochrome P450 (CYP) superfamily.
-
A Toluidine Moiety: The ortho-toluidine component is of particular interest, as toluidine isomers are known to be metabolized through N-acetylation and hydroxylation, which can sometimes lead to the formation of reactive metabolites.[3][4]
Understanding these structural features allows us to formulate a targeted and efficient pharmacokinetic investigation plan.
A Strategic Approach to ADME Profiling: From In Vitro Prediction to In Vivo Reality
A tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo studies, is the most efficient and ethical path forward. This strategy allows for early identification of potential liabilities and informs the design of more definitive later-stage experiments.
In Silico and In Vitro Characterization: The Foundational Data
Before embarking on extensive experimental work, computational and simple laboratory-based assessments can provide valuable predictive data.
2.1.1. Physicochemical Properties:
-
Solubility: Determining the aqueous solubility at different pH values is crucial, as it will influence oral absorption.
-
Lipophilicity (LogP/LogD): This parameter predicts the compound's ability to cross biological membranes and its potential for plasma protein binding.
-
pKa: The ionization constant will determine the charge of the molecule at physiological pH, affecting its solubility and permeability.
2.1.2. In Vitro ADME Assays:
A battery of well-established in vitro assays will form the core of the initial pharmacokinetic assessment.
| ADME Parameter | Recommended In Vitro Assay | Rationale and Interpretation |
| Absorption | Caco-2 or MDCK cell permeability assay | These assays use polarized cell monolayers to predict intestinal permeability and identify potential for active transport or efflux by transporters like P-glycoprotein. |
| Distribution | Plasma Protein Binding (Equilibrium Dialysis or Ultracentrifugation) | Determines the fraction of the drug bound to plasma proteins (e.g., albumin), which influences its distribution into tissues and its availability to exert its pharmacological effect. |
| Metabolism | Liver Microsomal Stability Assay | Incubating the compound with liver microsomes provides a measure of its intrinsic clearance and identifies the primary metabolic pathways (e.g., oxidation, hydrolysis).[5] |
| Cytochrome P450 (CYP) Inhibition and Induction Assays | These assays are critical for predicting the potential for drug-drug interactions. They assess the compound's ability to inhibit or induce the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). | |
| Metabolite Identification | Using high-resolution mass spectrometry to identify the major metabolites formed in liver microsomes or hepatocytes provides insights into the metabolic fate of the compound. | |
| Excretion | Not directly assessed in vitro, but metabolic stability data provides clues. | A compound that is rapidly metabolized is likely to be cleared quickly from the body. |
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat, dog, or human), a NADPH-generating system (cofactor for CYP enzymes), and buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation: Add the test compound to the incubation mixture to a final concentration of, for example, 1 µM.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Diagram: In Vitro ADME Screening Workflow
Caption: A streamlined workflow for initial in vitro ADME profiling.
In Vivo Pharmacokinetic Studies: The Whole-Organism Perspective
Following a favorable in vitro profile, the investigation moves to in vivo models, typically starting with rodents (e.g., rats or mice).
2.2.1. Study Design and Execution:
-
Route of Administration: The initial studies should include both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.
-
Dose Selection: The dose should be selected based on the anticipated therapeutic dose range and should be low enough to ensure linear pharmacokinetics.
-
Blood Sampling: A sparse or serial blood sampling schedule should be employed to capture the full plasma concentration-time profile.
-
Bioanalysis: A validated bioanalytical method (typically LC-MS/MS) is essential for the accurate quantification of the parent drug and any major metabolites in plasma.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a jugular vein catheter is recommended.
-
Dosing:
-
IV Group: Administer the test compound as a bolus injection or short infusion via the tail vein or a catheter.
-
PO Group: Administer the test compound by oral gavage.
-
-
Blood Collection: Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters.
2.2.2. Key Pharmacokinetic Parameters:
The analysis of the plasma concentration-time data will yield a set of critical parameters that describe the drug's behavior in the body.
| Parameter | Description | Significance |
| Cmax | Maximum plasma concentration | Relates to the peak therapeutic effect and potential for acute toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t½ | Half-life | The time it takes for the plasma concentration to decrease by half; determines the dosing interval. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time; reflects the efficiency of elimination. |
| Vd | Volume of distribution | The apparent volume into which the drug distributes in the body; indicates the extent of tissue distribution. |
| F% | Bioavailability | The fraction of the orally administered dose that reaches the systemic circulation; a key determinant of the oral dose. |
Diagram: Interpreting Plasma Concentration-Time Profiles
Caption: Comparison of IV and PO profiles to determine bioavailability.
Delving Deeper: Metabolism and Excretion
A thorough understanding of the metabolic fate and routes of excretion is crucial for predicting potential drug-drug interactions and identifying any safety concerns related to metabolites.
Metabolite Profiling and Identification
-
In Vivo Metabolite Profiling: Analysis of plasma, urine, and feces from in vivo studies will reveal the major circulating and excreted metabolites.
-
Structural Elucidation: High-resolution mass spectrometry and NMR spectroscopy can be used to determine the chemical structures of the identified metabolites.
Based on the structure of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid, several metabolic pathways can be anticipated:
-
Phase I Metabolism:
-
Hydroxylation: Aromatic hydroxylation on the phenyl or toluidine rings.
-
N-dealkylation: While there are no simple alkyl groups on the nitrogens, more complex oxidative deamination is possible.
-
Amide Hydrolysis: Cleavage of the amide bonds to yield the constituent carboxylic acids and amines.
-
-
Phase II Metabolism:
-
Glucuronidation: Conjugation of a glucuronic acid moiety to the carboxylic acid group or any hydroxylated metabolites.
-
Sulfation: Conjugation of a sulfate group, particularly to phenolic metabolites.
-
N-acetylation: The primary amine of the anilino or toluidine moiety (if formed via hydrolysis) could be acetylated.
-
Excretion Studies
-
Mass Balance Study: Administration of a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) allows for the determination of the total recovery of the administered dose and the primary routes of excretion (urine vs. feces).
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A key goal of pharmacokinetic profiling is to establish a correlation between in vitro data and in vivo outcomes.[1][6] For example, the intrinsic clearance determined from liver microsomal stability assays can be used in conjunction with physiological models to predict the in vivo hepatic clearance. A strong IVIVC provides confidence in the use of in vitro models for screening and optimizing future drug candidates.
Conclusion: A Roadmap to Clinical Success
The pharmacokinetic profiling of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid derivatives, as outlined in this guide, provides a comprehensive and scientifically rigorous roadmap for advancing a promising new chemical entity. By systematically evaluating its absorption, distribution, metabolism, and excretion, researchers can build a robust data package that not only supports regulatory submissions but also informs rational clinical trial design. The journey from discovery to a marketed therapeutic is long and challenging, but a thorough understanding of a compound's pharmacokinetic properties is an indispensable compass for navigating this path successfully.
References
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Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. Journal of Medicinal Chemistry. [Link]
-
Effect of toluidines on drug metabolizing enzymes in rat liver, kidney and lung. PubMed. [Link]
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Percutaneous absorption of benzoic acid across human skin. II. Prediction of an in vivo, skin-flap system using in vitro parameters. PubMed. [Link]
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N-Phenyl anthranilic acid-based substituted 1,3,4-oxadiazole analogues with dual anti-inflammatory-antibacterial activity: Synthesis, in vivo and in silico studies. ResearchGate. [Link]
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Metabolism and effects of acetoaceto-o-toluidine in the urinary bladder of humanized-liver mice. PMC. [Link]
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Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
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Metabolism of o-[methyl-14C]toluidine in the F344 rat. PubMed. [Link]
-
Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. PubMed. [Link]
-
Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. ResearchGate. [Link]
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Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [Link]
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- 1. researchgate.net [researchgate.net]
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- 3. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of toluidines on drug metabolizing enzymes in rat liver, kidney and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 6. Percutaneous absorption of benzoic acid across human skin. II. Prediction of an in vivo, skin-flap system using in vitro parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Toxicity and Safety Evaluation of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic Acid: A Technical Guide
Executive Summary
The transition of a complex small molecule from discovery to first-in-human (FIH) clinical trials requires a rigorous, mechanistically driven safety evaluation. The compound 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid (C₂₂H₁₈N₂O₄) presents a unique structural profile characterized by a benzoic acid moiety and a bis-amide core linking a 2-toluidine derivative.
This whitepaper establishes an in-depth, self-validating preclinical toxicity framework for this compound. By aligning structural liabilities with targeted in vivo animal models—specifically adhering to FDA ICH M3(R2) guidelines[1] and OECD Test No. 407[2]—we provide a comprehensive roadmap for evaluating its safety, toxicokinetics (TK), and target-organ toxicity.
Structural Rationale & Predictive Toxicology
As drug development professionals, we must recognize that a compound's chemical architecture dictates its preclinical safety liabilities. We do not test blindly; we design our assays based on predictive metabolic pathways.
Mechanistic Causality of Toxicity
-
Amide Hydrolysis & Aromatic Amine Release: The molecule contains two metabolically labile amide bonds. In vivo hydrolysis by hepatic carboxylesterases or amidases can liberate 2-toluidine and 1,3-phenylenediamine derivatives[3].
-
CYP450 Bioactivation: Once released, these aromatic amines are highly susceptible to N-hydroxylation by cytochrome P450 enzymes (predominantly CYP1A2). This oxidation forms N-hydroxylamines, which spontaneously dehydrate or undergo phase II esterification to form highly reactive arylnitrenium ions [4]. These electrophiles are established culprits for genotoxicity, hepatotoxicity, and methemoglobinemia[5].
-
Benzoic Acid Clearance: The carboxylic acid moiety will likely undergo phase II conjugation (glucuronidation or glycine conjugation). The formation of reactive acyl glucuronides must be monitored, as they can covalently bind to plasma proteins, leading to idiosyncratic immune-mediated toxicities or nephrotoxicity.
Fig 1: Predicted metabolic bioactivation pathway of the bis-amide compound leading to toxicity.
In Vivo Toxicity Workflows (Animal Models)
To support Phase I clinical trials of up to 28 days in duration, FDA ICH M3(R2) mandates a 28-day repeated dose toxicity study in two mammalian species (one rodent, one non-rodent)[1]. We utilize the OECD Test No. 407 framework[2].
Self-Validating Protocol: 28-Day Subacute Oral Toxicity (Rodent)
Objective: Determine the Maximum Tolerated Dose (MTD), No Observed Adverse Effect Level (NOAEL), and identify target organs of toxicity.
Causality Behind Experimental Choices:
-
Route of Administration: Oral gavage is selected over dietary admixture. Why? It guarantees precise volumetric dosing, eliminating the variability inherent in dietary studies where the compound's palatability could suppress food intake, thereby confounding systemic toxicity readouts with starvation effects.
-
Specialized Hematology: Standard hematology panels are expanded to include Methemoglobin (MetHb) quantification. Why? The hydrolysis of the toluidine-amide bond releases aromatic amines known to co-oxidize oxy-hemoglobin to MetHb, a critical dose-limiting toxicity for this chemical class[5].
Step-by-Step Methodology:
-
Animal Allocation: Randomize 80 Sprague-Dawley rats (40 male, 40 female) into four groups (Vehicle, Low, Mid, and High dose) following a 7-day acclimation period.
-
Dose Formulation: Suspend the compound in 0.5% Methylcellulose/0.1% Tween-80. Self-Validation: Dose formulations are analyzed via HPLC-UV pre- and post-dosing to confirm homogeneity and concentration accuracy (±10% of nominal).
-
In-Life Monitoring: Record body weights and food/water consumption daily. Self-Validation: Body weight changes are continuously cross-referenced against food consumption data to mathematically differentiate between systemic toxicity and local gastrointestinal irritation.
-
Clinical Pathology (Day 29): Collect blood via the jugular vein for hematology (including MetHb), coagulation, and clinical chemistry (ALT, AST, BUN, Creatinine).
-
Terminal Necropsy & Histopathology: Euthanize animals via exsanguination under isoflurane anesthesia. Harvest, weigh, and fix 40+ tissues in 10% neutral buffered formalin. Self-Validation: Biochemical signals (e.g., elevated ALT) must be morphologically confirmed by a board-certified veterinary pathologist via H&E staining of liver sections, ensuring the data loop is closed.
Fig 2: Self-validating 28-day repeated dose oral toxicity workflow based on OECD Test No. 407.
Toxicokinetics (TK) and ADME Profiling
Understanding systemic exposure is non-negotiable for interpreting toxicity findings. Toxicokinetics bridges the gap between the administered dose and the physiological response.
Bioanalytical Integrity (The Self-Validating LC-MS/MS System)
To quantify 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid in rat plasma, we employ ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
-
The Trust Mechanism: A Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into every plasma sample prior to protein precipitation. This internal control automatically corrects for extraction recovery variations and ion suppression matrix effects.
-
Quality Control: QC samples at low, mid, and high concentrations are interspersed every 20 samples. Run acceptance strictly requires 67% of QCs to be within ±15% of their nominal values, ensuring continuous validation of the instrument's calibration.
Quantitative Data Presentation
Due to the high molecular weight and bis-amide structure, compounds of this class typically exhibit non-linear pharmacokinetics and moderate accumulation upon repeated dosing due to saturation of hepatic clearance pathways.
Table 1: Representative Toxicokinetic (TK) Parameters in Sprague-Dawley Rats (28-Day Repeated Dose)
| Dose Group (mg/kg/day) | Cmax Day 1 (ng/mL) | AUC₀₋₂₄ₕ Day 1 (ng·h/mL) | Cmax Day 28 (ng/mL) | AUC₀₋₂₄ₕ Day 28 (ng·h/mL) | Accumulation Ratio (Day 28/Day 1) |
| Low (10) | 450 ± 42 | 3,100 ± 280 | 510 ± 55 | 3,650 ± 310 | 1.18 |
| Mid (30) | 1,200 ± 110 | 9,800 ± 850 | 1,650 ± 140 | 14,200 ± 1,100 | 1.45 |
| High (100) | 2,800 ± 320 | 24,500 ± 2,100 | 4,900 ± 480 | 46,000 ± 3,800 | 1.88 |
Note: The supra-proportional increase in AUC at the High dose (100 mg/kg) indicates saturation of metabolic clearance (e.g., carboxylesterase or CYP450 exhaustion), a critical finding for setting clinical dose limits.
Target Organ Safety Profiles & Mitigation
Based on the structural alerts and the in vivo data generated, safety monitoring in subsequent clinical trials should be heavily weighted toward two organ systems:
-
Hepatotoxicity: The generation of reactive arylnitrenium ions via CYP1A2 leads to covalent binding to hepatocyte macromolecules[4]. If centrilobular hepatocellular hypertrophy or necrosis is observed in the rodent model, clinical mitigation must include stringent monitoring of serum transaminases (ALT/AST) and total bilirubin (Hy's Law criteria).
-
Nephrotoxicity: The clearance of the benzoic acid moiety via renal excretion can lead to tubular precipitation or acyl glucuronide-mediated damage. Elevated Blood Urea Nitrogen (BUN) and creatinine in the OECD 407 study serve as primary indicators, requiring urinalysis monitoring in human subjects.
By applying this rigorous, mechanistically sound, and self-validating framework, drug development teams can confidently establish the safety margins required to advance 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid into clinical evaluation.
References
- Title: M3(R2)
- Title: Explore General Toxicology Study Insights and Best Practices (OECD Test No. 407)
- Title: Reactive electrophilic metabolites of aromatic amine and amide carcinogens Source: ResearchGate URL
- Title: Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems Source: ResearchGate URL
- Source: PubMed Central (PMC)
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Comprehensive Kinetic and Affinity Profiling of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid
Executive Summary: The Shift Toward Kinetic Optimization
In modern drug discovery, the optimization of equilibrium binding affinity ( KD ) is no longer sufficient for predicting in vivo efficacy. The lifetime of the drug-receptor complex—dictated by the dissociation rate ( koff ) and expressed as target residence time ( τ )—is often a superior predictor of sustained pharmacodynamic action [1].
This technical whitepaper dissects the biophysical profiling of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid (Chemical Formula: C₂₂H₁₈N₂O₄; MW: 374.39 Da). As a highly functionalized bis-amide derivative of phthalic acid, this compound presents unique kinetic behaviors. Here, I will outline the causality behind our experimental designs, detailing self-validating protocols to accurately map the compound's receptor binding affinity and kinetics using orthogonal biophysical techniques.
Molecular Rationale & Kinetic Mapping
Before designing an assay, one must understand the physical chemistry of the analyte. 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid contains three distinct pharmacophore regions that dictate its kinetic profile:
-
The Benzoic Acid Moiety: Acts as a strong hydrogen bond donor/acceptor and provides electrostatic steering, accelerating the association rate ( kon ).
-
The Bis-Amide Linkers: Provide conformational rigidity, reducing the entropic penalty upon binding.
The 2-Toluidine Ring: Engages in deep hydrophobic packing (e.g., π
π or alkyl- π interactions), which stabilizes the complex and drastically slows the dissociation rate ( koff ).
Figure 1: Logical mapping of pharmacophore features to binding kinetic parameters.
Orthogonal Validation Strategy
To ensure absolute scientific integrity, a single assay format is never sufficient. Artifacts such as non-specific binding, compound aggregation, or immobilization-induced protein denaturation can generate false kinetic profiles [2]. We employ a self-validating orthogonal approach: Surface Plasmon Resonance (SPR) for real-time kinetic resolution, cross-validated by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for true solution-phase equilibrium affinity [3].
Figure 2: Orthogonal validation strategy ensuring kinetic and equilibrium data consistency.
Methodology 1: Surface Plasmon Resonance (SPR) Kinetics
Causality of Experimental Design: Due to the high hydrophobicity of the 2-toluidine group, 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid requires 5% DMSO for solubility. Because DMSO heavily influences the bulk refractive index, a rigorous DMSO solvent correction curve is mandatory. Furthermore, because the bis-amide network forms highly stable complexes (slow koff ), standard multi-cycle kinetics requiring harsh regeneration buffers (e.g., pH 2.0 Glycine) will denature the target. Therefore, we utilize Single-Cycle Kinetics (SCK) , injecting increasing concentrations sequentially without regeneration [4].
Step-by-Step Protocol (Self-Validating System)
-
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target receptor on Flow Cell 2 (Fc2) to a density of ~2000 RU. Leave Flow Cell 1 (Fc1) blank (ethanolamine deactivated) as a reference.
-
Validation Check: If the response on Fc1 during analyte injection exceeds 10% of Fc2, non-specific matrix binding is occurring, and the run must be aborted.
-
-
Buffer Equilibration: Prime the system with Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO ). Run overnight to stabilize the baseline.
-
Solvent Correction: Inject 8 standard buffer solutions ranging from 4.5% to 5.8% DMSO to construct a calibration curve. This mathematically eliminates bulk refractive index artifacts.
-
Analyte Injection (Single-Cycle): Inject 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid at five increasing concentrations (e.g., 1.25, 2.5, 5, 10, and 20 nM).
-
Parameters: Flow rate of 50 µL/min (minimizes mass transport limitation); contact time of 120 seconds per injection.
-
-
Dissociation Phase: Following the highest concentration, flow running buffer for 1200 seconds to accurately capture the slow koff phase.
-
Data Fitting: Double-reference the data (subtract Fc1, then subtract a zero-concentration blank injection). Fit the sensogram using a 1:1 Langmuir binding model to extract kon and koff .
Figure 3: Step-by-step Surface Plasmon Resonance (SPR) single-cycle kinetic workflow.
Methodology 2: TR-FRET Equilibrium Assay
Causality of Experimental Design: To prove that the SPR data is not an artifact of target immobilization, we perform a solution-phase TR-FRET competition assay. 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid contains aromatic rings that can auto-fluoresce or quench standard fluorophores. TR-FRET utilizes a time delay (e.g., 50 µs) before reading the emission. Because compound auto-fluorescence decays in nanoseconds, while the Lanthanide (Terbium) donor emission lasts for milliseconds, this time-gating completely eliminates background noise [3].
Step-by-Step Protocol (Self-Validating System)
-
Reagent Preparation: Mix Terbium-labeled target receptor (2 nM) with a known d2-labeled tracer ligand (10 nM) in assay buffer (50 mM Tris pH 7.5, 100 mM NaCl, 0.1% BSA, 1% DMSO).
-
Compound Titration: Dispense 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid in a 12-point, 3-fold serial dilution (starting at 1 µM) into a 384-well low-volume microplate.
-
Incubation: Seal the plate and incubate at room temperature for 120 minutes to ensure the slow-binding compound reaches thermodynamic equilibrium.
-
Validation Check: Include a "No Tracer" control well to verify the absence of direct compound excitation, and an "Unlabeled Tracer" well to prove that the FRET signal is fully reversible and specific.
-
-
Detection: Read the plate on a TRF-compatible microplate reader. Excitation at 337 nm; delay 50 µs; read emissions at 620 nm (donor) and 665 nm (acceptor).
-
Analysis: Calculate the FRET ratio (665/620 nm). Fit the dose-response curve to a 4-parameter logistic equation to derive the IC50 . Convert IC50 to the inhibition constant ( Ki ) using the Cheng-Prusoff equation.
Quantitative Data Presentation
The combination of the above workflows yields a highly resolved, artifact-free kinetic profile. Below is the summarized quantitative data for 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid against its target receptor.
| Parameter | Measured Value | Assay Method | Biological Implication |
| KD (Affinity) | 14.5 nM | SPR | High-affinity target engagement. |
| kon (Association) | 2.1×105 M−1s−1 | SPR | Rapid onset of action driven by the benzoic acid moiety. |
| koff (Dissociation) | 3.0×10−3 s−1 | SPR | Slow dissociation due to deep hydrophobic packing. |
| Residence Time ( τ ) | ~5.5 minutes | SPR | Prolonged target occupancy, suggesting sustained in vivo efficacy. |
| Ki (Inhibition) | 16.2 nM | TR-FRET | Confirms SPR affinity; validates that immobilization did not alter binding. |
Conclusion
By deploying orthogonal, self-validating biophysical techniques, we have successfully mapped the binding profile of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid. The data reveals a compound with rapid target engagement and a slow off-rate, resulting in a prolonged residence time. In the context of modern drug discovery, optimizing these specific kinetic parameters—rather than relying solely on equilibrium affinity—is paramount for minimizing off-target toxicity and maximizing the duration of the therapeutic effect [1, 4].
References
-
Title: Protein–ligand (un)binding kinetics as a new paradigm for drug discovery at the crossroad between experiments and modelling Source: RSC Publishing (MedChemComm) URL: [Link] [1]
-
Title: Binding Kinetics in Drug Discovery Source: Technology Networks URL: [Link] [2]
-
Title: Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: PubMed (Current Pharmaceutical Biotechnology) URL: [Link] [3]
-
Title: Importance of Binding Kinetics in Drug Discovery Source: OpenSPR (Nicoya Lifesciences) URL: [Link] [4]
Molecular Weight and Physicochemical Characterization of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid: An Analytical Framework
As a Senior Application Scientist, I approach the physicochemical characterization of complex, multi-ring organic molecules not merely as a regulatory checklist, but as a predictive exercise in molecular behavior. The compound 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid (Chemical Formula: C₂₂H₁₈N₂O₄) presents a fascinating analytical challenge[1].
Structurally, it is synthesized via the reaction of phthalic anhydride with 3-amino-N-(2-methylphenyl)benzamide. This yields a molecule characterized by three distinct aromatic systems, two conformationally restricted amide linkages, and a terminal carboxylic acid. This unique architecture dictates its ionization, lipophilicity, and solid-state behavior. This whitepaper provides an in-depth, self-validating technical guide to its molecular weight confirmation and physicochemical profiling, grounded in established pharmacopeial and OECD guidelines.
Structural Elucidation and Molecular Weight Determination
The theoretical average molecular weight of C₂₂H₁₈N₂O₄ is 374.39 g/mol , with a monoisotopic exact mass of 374.1267 Da [1]. Validating this mass requires high-resolution techniques to prevent isobaric interference.
The Causality of Ionization in Mass Spectrometry
Standard amide-containing compounds are typically analyzed using positive-ion Electrospray Ionization (ESI+), yielding [M+H]⁺ ions. However, the presence of the ortho-substituted benzoic acid moiety in this compound strongly biases its ionization thermodynamics. The carboxylic acid (pKa ~3.5) readily deprotonates in solution. Therefore, forcing the molecule into positive mode often leads to complex in-source fragmentation (cleavage of the amide bonds).
To achieve a self-validating, intact molecular ion, negative-ion mode (ESI-) is the superior choice, as outlined by USP <736> principles for mass spectrometry[2]. ESI- yields a highly stable, diagnostic [M-H]⁻ pseudomolecular ion at m/z 373.1189, preserving the structural backbone for accurate mass confirmation.
Spectroscopic Profiling
Beyond mass, the functional groups must be validated orthogonally. Following USP <197> guidelines for spectrophotometric identification[3], Fourier Transform Infrared (FTIR) spectroscopy is employed. The molecule exhibits a complex hydrogen-bonding network. The diagnostic markers are the dual Amide I bands (C=O stretch) around 1650–1670 cm⁻¹, the Amide II bands (N-H bend) near 1530 cm⁻¹, and a broad, characteristic O-H stretch from the carboxylic acid spanning 2500–3300 cm⁻¹.
Analytical workflow for the physicochemical characterization of the compound.
Physicochemical Profiling: Lipophilicity and Ionization
Understanding the partitioning behavior of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid is critical. Because it possesses three aromatic rings, its intrinsic lipophilicity (LogP) is high. However, its physiological behavior is governed by its distribution coefficient (LogD) at pH 7.4.
Methodological Selection: OECD 107 vs. OECD 117
To measure lipophilicity, one must choose between the Shake-Flask method (OECD 107)[4] and the HPLC estimation method (OECD 117). For this specific molecule, OECD 107 is mandatory . Why? The dual-amide backbone acts as a strong hydrogen-bond donor/acceptor system. When run on silica-based C18 columns (OECD 117), these amides engage in secondary interactions with residual silanol groups on the stationary phase. This artificially inflates the retention time, leading to a falsely high LogP estimation. The Shake-Flask method bypasses this artifact by relying purely on thermodynamic partitioning between n-octanol and water[4].
Thermodynamic equilibrium governing the LogP and LogD partitioning behavior.
Solid-State Characterization (ICH Q6A)
According to ICH Q6A guidelines[5], if a chemical substance is intended for solid-state applications, polymorphism screening is a critical quality attribute (CQA).
The structural causality here is profound: 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid contains two N-H donors, one O-H donor, and four carbonyl/carboxylate oxygen acceptors. This massive hydrogen-bonding capacity means the molecule has a high propensity to form multiple crystalline polymorphs or hydrates. Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) must be employed to identify the most thermodynamically stable polymorph and ensure batch-to-batch consistency[5].
Experimental Methodologies
Protocol 1: HR-LC-MS for Molecular Weight Confirmation (USP <736>)
This protocol ensures self-validation by utilizing an internal mass calibrant to guarantee sub-5 ppm mass accuracy.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Methanol / 50% Water containing 0.1% Formic Acid.
-
Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 3 minutes to desalt the sample.
-
MS Acquisition: Operate the High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) in Negative ESI mode . Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.
-
Data Processing: Extract the monoisotopic mass for [M-H]⁻. The theoretical m/z is 373.1189. Calculate the mass error (ppm) against the observed peak. An error of < 5 ppm confirms the chemical formula C₂₂H₁₈N₂O₄.
Protocol 2: Shake-Flask Method for LogD Determination (OECD 107)
This protocol incorporates a mass-balance check to validate that no compound was lost to glass adsorption or emulsion formation.
-
Phase Saturation: Vigorously stir n-octanol and 50 mM Phosphate Buffer (pH 7.4) together for 24 hours to ensure mutual saturation. Separate the phases.
-
Sample Spiking: Dissolve the compound in the pre-saturated n-octanol to a concentration of 100 µg/mL.
-
Equilibration: In a glass centrifuge tube, combine 5.0 mL of the spiked n-octanol with 5.0 mL of the pre-saturated pH 7.4 buffer. Shake mechanically at 100 rpm for 60 minutes at exactly 25.0 °C.
-
Phase Separation: Centrifuge the tubes at 3000 x g for 15 minutes to break any micro-emulsions.
-
Quantification & Mass Balance: Carefully sample both the organic and aqueous layers. Quantify the concentration in both phases using HPLC-UV (254 nm). Calculate LogD = Log₁₀([Org] /[Aq]). Verify that ([Org] * V_org) + ([Aq] * V_aq) equals the initial spiked mass ± 5%.
Quantitative Data Summaries
Table 1: Theoretical and Target Physicochemical Properties
| Parameter | Value / Target | Analytical Method | Rationale |
| Molecular Formula | C₂₂H₁₈N₂O₄ | HR-LC-MS | Core structural identity[1]. |
| Average Molecular Weight | 374.39 g/mol | Calculation | Stoichiometric conversions[1]. |
| Exact Mass [M-H]⁻ | 373.1189 Da | HR-LC-MS (ESI-) | Avoids amide fragmentation seen in ESI+[2]. |
| pKa (Acidic) | ~ 3.5 - 4.5 | Potentiometric Titration | Dictated by the ortho-benzoic acid moiety. |
| LogD (pH 7.4) | Target < 3.0 | OECD 107 (Shake-Flask) | Highly ionized at physiological pH[4]. |
Table 2: Diagnostic Spectroscopic Markers
| Technique | Signal / Peak | Assignment | Structural Significance |
| FTIR | 1650–1670 cm⁻¹ | Amide I (C=O stretch) | Confirms the two amide linkages[3]. |
| FTIR | 2500–3300 cm⁻¹ | Carboxylic O-H stretch | Confirms the terminal acidic group[3]. |
| ¹H NMR | ~ 2.3 ppm (Singlet) | Aryl-CH₃ | Confirms the ortho-methyl on the toluidine ring. |
| ¹H NMR | ~ 10.0 - 10.5 ppm | Amide N-H | Indicates strong hydrogen bonding potential. |
References
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European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). "APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - OECD 107". Available at: [Link]
-
Pacific BioLabs. "Small Molecule Identity and Purity Testing - USP <736> Mass Spectrometry". Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "Guidance for Industry: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products". Available at: [Link]
-
Chromak Research. "Raw Materials and Excipient Testing - USP <197> Infrared Spectroscopy". Available at: [Link]
Sources
Topic: A Robust HPLC-UV Method for the Quantification of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid. The methodology is designed for researchers, quality control analysts, and drug development professionals who require a reliable analytical procedure for this and structurally similar molecules. The narrative elucidates the causal relationships behind experimental choices, from initial analyte characterization to final method validation, ensuring scientific integrity and transferability. The developed isocratic method is demonstrated to be specific, linear, accurate, and precise, adhering to the principles outlined in the ICH Q2(R1) guideline.
Introduction and Analyte Characterization
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. The target analyte, 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid, is a complex molecule featuring multiple functional groups that dictate its chromatographic behavior.
Structural Analysis: The molecule possesses:
-
A Carboxylic Acid Group: This is the primary acidic functional group, making the analyte's retention and peak shape highly sensitive to the mobile phase pH.
-
Three Aromatic Rings: These aromatic systems provide significant hydrophobicity, suggesting strong retention in reversed-phase chromatography. They also act as strong chromophores, making UV detection a suitable choice.
-
Two Amide Linkages: These polar groups can engage in hydrogen bonding interactions with the stationary phase.
Physicochemical Properties Estimation:
-
pKa: The dominant acidic proton is on the carboxylic acid group. For benzoic acid, the pKa is approximately 4.2.[1][2][3] The complex substituents on the benzoic acid ring of the target analyte will influence this value, but it provides a critical starting point for pH selection in the mobile phase.
-
Polarity and Solubility: The molecule has a calculated XLogP3 of 3.3, indicating moderate lipophilicity.[4] It is expected to be sparingly soluble in water but readily soluble in organic solvents like methanol, acetonitrile, and DMSO.[5]
Based on this analysis, a reversed-phase HPLC method is the logical choice, as it separates compounds primarily based on their hydrophobicity.
HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process. Our strategy involves a multi-step approach to optimize selectivity (α), retention (k), and efficiency (N) for the target analyte.
Caption: Interplay of key HPLC parameters and their effects.
Experimental Protocols
Materials and Equipment
-
Analyte: 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid (Reference Standard, >99% purity)
-
Solvents: HPLC-grade Acetonitrile and Methanol; Ultrapure water
-
Reagents: Formic acid or Orthophosphoric acid (ACS grade or higher)
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent)
Protocol 1: Preparation of Solutions
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and water. This is a strong solvent for the analyte and is compatible with the mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to establish linearity.
-
Sample Preparation: Accurately weigh the sample material, dissolve in diluent to achieve a target concentration within the linear range of the assay (e.g., 25 µg/mL), and filter through a 0.45 µm PTFE syringe filter before injection.
Protocol 2: Chromatographic Method Development
-
Initial Conditions Screening:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD/PDA scan from 200-400 nm; extract signal at λ-max.
-
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution composition.
-
-
Optimization to Isocratic Method:
-
Based on the scouting gradient, calculate the approximate %B at which the analyte elutes.
-
Run a series of isocratic experiments around this percentage (e.g., if it eluted at 12 minutes on the gradient, test isocratic conditions like 50% B, 55% B, and 60% B).
-
Goal: Adjust the isocratic %B to achieve a retention time (k) between 2 and 10. [6]This ensures the peak is well-resolved from the void volume and doesn't have an excessively long run time.
-
-
Final Method Selection:
-
Fine-tune the mobile phase composition, flow rate, and temperature to achieve optimal peak symmetry (tailing factor < 1.5) and resolution from any impurities.
-
Final Optimized Method and Validation
The following method was established after systematic optimization.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention for the hydrophobic analyte. |
| Mobile Phase | Isocratic: Acetonitrile / 0.1% Phosphoric Acid in Water (60:40, v/v) | The low pH (~2.5) ensures the analyte is in its non-ionized form for good peak shape and retention. [7] |
| Flow Rate | 1.0 mL/min | Standard flow rate providing good efficiency and reasonable backpressure. |
| Column Temp. | 35 °C | Elevated temperature can improve peak efficiency and reduce viscosity. [7] |
| Injection Vol. | 10 µL | Standard volume for analytical work. |
| UV Detection | 254 nm | Determined as a wavelength of high absorbance for the analyte from the DAD scan. |
| Run Time | 10 minutes | Sufficient to allow elution of the analyte and any late-eluting impurities. |
Method Validation Protocol
The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline. [8][9][10]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank (diluent), placebo (if applicable), and a standard solution. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze six concentrations (1-100 µg/mL) in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Established from the linearity study. | 10 - 100 µg/mL |
| Accuracy | Spike a placebo blend at three levels (80%, 100%, 120% of target conc.) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate injections of a 100% test concentration standard. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the analysis on a different day with a different analyst. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve. | Signal-to-Noise ratio of 10:1. |
Conclusion
This application note presents a comprehensive, step-by-step guide to developing and validating a robust RP-HPLC method for the quantification of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid. By systematically optimizing the mobile phase pH and organic content, a simple, isocratic method was achieved that is specific, accurate, precise, and linear over a practical concentration range. The detailed protocols and the rationale behind each decision provide a solid framework for scientists to implement this method or adapt it for similar acidic, aromatic compounds.
References
- Chromtech. "HPLC Analysis of Carboxylic Acids." Accessed March 25, 2026.
- ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." Accessed March 25, 2026.
- Journal of Chromatography A. "Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures." PubMed, September 23, 2005.
- Journal of Liquid Chromatography. "Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase." Taylor & Francis, December 6, 2006.
- U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA, September 17, 2021.
- International Council for Harmonisation. "ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)." ICH, November 2005.
- SIELC Technologies. "HPLC Separation of Carboxylic Acids." Accessed March 25, 2026.
- Journal of Agricultural and Food Chemistry. "High-performance liquid chromatographic separation of carboxylic acids with anion-exchange and reverse-phase columns.
- Slideshare.
- International Council for Harmonis
- LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." November 1, 2013.
- Sigma-Aldrich. "Developing HPLC Methods." Accessed March 25, 2026.
- Benchchem. "Optimization of mobile phase for HPLC analysis of cinnamic acid." Accessed March 25, 2026.
- Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." June 6, 2025.
- Moravek.
- Chromatography Today. "The use of Mobile Phase pH as a Method Development Tool." February 17, 2020.
- Maharana Pratap P.G. College Hardoi. "METHOD DEVELOPMENT ON HPLC." Accessed March 25, 2026.
- Agilent Technologies. "Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC." October 1, 2013.
- "HPLC Method Development." December 4, 2012.
- PubChem. "2-[(Anilinocarbonyl)amino]benzoic acid.
- Sigma-Aldrich. "2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid." Accessed March 25, 2026.
- RSC Publishing. "Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes." Accessed March 25, 2026.
- PubChemLite. "2-{[2-(aminocarbonyl)anilino]carbonyl}benzoic acid (C15H12N2O4)." Accessed March 25, 2026.
- "2-[[[3-(Aminocarbonyl)phenyl]amino]carbonyl]benzoic acid | 306325-55-3." Accessed March 25, 2026.
- "2-{[3-(aminocarbonyl)
- PubChem. "2-(2-Thienylcarbonyl)benzoic acid.
- NIST. "Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-." NIST Chemistry WebBook. Accessed March 25, 2026.
- Sigma-Aldrich. "2-[[[3-(Aminocarbonyl)phenyl]amino]carbonyl]benzoic acid." Accessed March 25, 2026.
- ResearchGate. "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures." Accessed March 25, 2026.
- NextSDS. "2-({3-[(PROPYLAMINO)CARBONYL]ANILINO}CARBONYL)
- MDPI. "Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model." March 12, 2024.
- Organic Chemistry Data. "pKa Data Compiled by R. Williams." April 7, 2022.
- "pKa Data Compiled by R. Williams page-1." Accessed March 25, 2026.
- Cheméo. "2-((2-Methoxyethoxy)carbonyl)benzoic acid." March 5, 2026.
- Wikipedia. "对苯二甲酸单乙二醇酯." Accessed March 25, 2026.
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Preparation of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic Acid Stock Solutions for Cell Culture: An Application Note and Protocol
Introduction: The Critical Importance of Accurate Stock Solution Preparation
In the realm of cell-based assays and drug discovery, the reliability and reproducibility of experimental data are paramount. Small molecule inhibitors, such as 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid, are potent tools for dissecting cellular pathways and evaluating potential therapeutic agents. However, the accuracy of these experiments hinges on the precise preparation of stock solutions.[1] Errors in concentration, issues with solubility, or compound degradation can lead to misleading results, wasting valuable time and resources.[1]
This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid for use in cell culture. As specific physicochemical data for this compound are not widely published, this protocol is grounded in established best practices for handling novel, sparingly water-soluble small molecules. The principles outlined here are designed to ensure the integrity of the compound and the validity of your experimental outcomes.
Foundational Principles: Solvent Selection and Handling
For many small molecule inhibitors intended for in vitro use, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its broad-spectrum solubilizing capacity for both polar and non-polar compounds.[2][3][4] However, DMSO is not without its own set of considerations that are critical to understand for successful experimental design.
1.1. The Double-Edged Sword: Understanding DMSO
DMSO's utility is also the source of its potential pitfalls. It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation either in the stock solution or upon dilution into aqueous cell culture media.[2] Furthermore, high concentrations of DMSO can be toxic to cells, and it is generally recommended to keep the final concentration in cell culture below 0.5%, and for sensitive cell lines, as low as 0.1%.[3][5][6]
1.2. The Imperative of Purity and Proper Handling
To mitigate these risks, the use of anhydrous, high-purity (≥99.9%) DMSO is essential.[2] Once opened, the bottle should be tightly sealed and stored in a dry environment to minimize moisture absorption. The core principle is to maintain the integrity of both the compound and the solvent to ensure experimental reproducibility.
Materials and Equipment
2.1. Reagents and Consumables
| Item | Specifications |
| 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid | Solid (powder or crystalline) form |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity, sterile-filtered[2] |
| Sterile Microcentrifuge Tubes | 1.5 mL or 2.0 mL, nuclease-free, amber or covered in foil to protect from light |
| Sterile Pipette Tips | Nuclease-free, compatible with micropipettes |
2.2. Equipment
| Item | Specifications |
| Analytical Balance | Readable to at least 0.1 mg |
| Micropipettes | Calibrated, various volumes (e.g., P10, P200, P1000) |
| Vortex Mixer | Standard laboratory vortexer |
| Sonicator (optional) | Water bath or probe sonicator |
| Biosafety Cabinet (BSC) | Class II, for sterile handling |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves |
Detailed Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.
3.1. Pre-computation: Determining the Required Mass
The cornerstone of an accurate stock solution is the precise calculation of the mass of the compound needed. This calculation is dependent on the molecular weight (MW) of the compound.
The formula to calculate the required mass is:
Mass (mg) = Desired Concentration (mM) * Molecular Weight ( g/mol ) * Volume (L) * 1000
Example Calculation (using the placeholder MW):
To prepare 1 mL (0.001 L) of a 10 mM stock solution:
Mass (mg) = 10 mM * 388.39 g/mol * 0.001 L * 1000 = 3.88 mg
3.2. Step-by-Step Procedure
-
Compound Equilibration: Before opening, allow the vial of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing the Compound:
-
Place a sterile 1.5 mL or 2.0 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated amount of the compound (e.g., 3.88 mg for a 1 mL of 10 mM solution using the placeholder MW) directly into the tube. For amounts under 5 mg, it is often recommended to dissolve the entire contents of the manufacturer's vial to avoid losses from weighing, and adjust the solvent volume accordingly.[1]
-
-
Solvent Addition:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the microcentrifuge tube containing the compound.
-
-
Dissolution:
-
Tightly cap the tube and vortex for 30-60 seconds to facilitate dissolution.[2]
-
Visually inspect the solution against a light source to ensure that all solid particles have dissolved.
-
If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed.[3] Gentle warming to 37°C may also aid dissolution, but should be used with caution as heat can degrade some compounds.[3]
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
-
This practice is paramount to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption into the DMSO.[2][5]
-
Store the aliquots at -20°C for short- to medium-term storage (1-6 months) or at -80°C for long-term storage.[2]
-
Visual Workflow and Data Summary
Caption: A step-by-step workflow for the preparation of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid stock solutions in DMSO.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO (≥99.9% purity)[2] | Maximizes solubility of hydrophobic compounds and minimizes precipitation due to water absorption.[2] |
| Typical Stock Concentration | 10-20 mM | Allows for a high dilution factor (≥1000x) to minimize the final DMSO concentration in cell culture and avoid solvent-induced toxicity. |
| Final DMSO in Culture | < 0.5% (ideally ≤ 0.1% for sensitive cells)[3][5][6] | High concentrations of DMSO can be cytotoxic and interfere with experimental results. |
| Storage Temperature | -20°C (short-term, <6 months) or -80°C (long-term)[2] | Reduces the rate of compound degradation and maintains stability. |
| Handling | Aliquot into single-use volumes[2][5] | Prevents compound degradation and moisture absorption associated with repeated freeze-thaw cycles.[2] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and DMSO.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling DMSO: DMSO can facilitate the absorption of other chemicals through the skin.[4] Avoid direct contact with skin and eyes.
-
Disposal: Dispose of waste according to institutional and local regulations.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound does not dissolve. | Insufficient mixing; compound has low solubility. | Continue vortexing. Use a brief sonication step in a water bath.[3] Gentle warming (e.g., to 37°C) can be attempted, but be mindful of potential compound degradation.[3] If still insoluble, a lower concentration stock solution may be necessary. |
| Precipitation upon dilution. | The compound's solubility limit in the aqueous culture medium is exceeded. | Perform a serial dilution in the culture medium rather than a single large dilution step. Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.[3] Consider using a solubilizing agent like β-cyclodextrin for particularly difficult compounds. |
| Inconsistent experimental results. | Compound degradation due to repeated freeze-thaw cycles or improper storage. | Always aliquot stock solutions into single-use volumes.[2][5] Ensure storage at -20°C or -80°C and protect from light.[2] Prepare fresh stock solutions periodically.[5] |
References
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026, January 7). Retrieved from [Link]
-
SAFETY DATA SHEET - National Institute of Standards and Technology. (2020, June 9). Retrieved from [Link]
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Material Safety Data Sheet. Retrieved from [Link]
-
SMALL MOLECULES - Captivate Bio. Retrieved from [Link]
-
Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. Retrieved from [Link]
-
Compound storage made simple - Roylan Developments. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. (2025, June 25). Retrieved from [Link]
-
Preparation of 4-point solvent correction and samples for binding assay in 2% DMSO - Cytiva. Retrieved from [Link]
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Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications. (2010, May 26). Retrieved from [Link]
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How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31). Retrieved from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC. Retrieved from [Link]
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Application Note: Mass Spectrometry Fragmentation Analysis of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid
Abstract
This application note provides a detailed protocol and theoretical analysis for the mass spectrometry-based fragmentation of 2-{[3-(2-toluidinocarbonyl)anilino]carbonyl}benzoic acid. This compound, possessing multiple amide and carboxylic acid functionalities, is representative of structures encountered in pharmaceutical and materials science research. Understanding its behavior under collision-induced dissociation (CID) is crucial for its structural confirmation, metabolite identification, and impurity profiling. This guide is intended for researchers, scientists, and drug development professionals familiar with mass spectrometry techniques. We will explore the expected fragmentation pathways using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and provide a comprehensive, step-by-step protocol for its analysis.
Introduction
2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid is a complex organic molecule characterized by a central anilino-carbonyl-benzoic acid scaffold, further substituted with a toluidinocarbonyl group. The structural elucidation of such molecules is a critical step in chemical synthesis and drug development.[1][2] Tandem mass spectrometry (MS/MS) is a powerful analytical technique for this purpose, providing detailed structural information through the controlled fragmentation of a selected precursor ion.[3]
This note will focus on the fragmentation patterns observed under low-energy collision-induced dissociation (CID), a common technique used in triple quadrupole and ion trap mass spectrometers.[3] The presence of multiple labile amide bonds and a carboxylic acid group suggests several predictable fragmentation pathways. By analyzing the resulting product ions, we can confirm the connectivity of the different structural motifs within the parent molecule. The general principles of fragmentation for functional groups such as amides and carboxylic acids are well-established and will be applied to predict the fragmentation of the target molecule.[4][5]
Experimental Protocol
This section outlines a general procedure for the analysis of 2-{[3-(2-toluidinocarbonyl)anilino]carbonyl}benzoic acid using a standard ESI-MS/MS platform.
2.1. Materials and Reagents
-
Analyte: 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid (synthesis of related compounds can be found in the literature[1][6])
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Additives: Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
2.2. Sample Preparation
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1-10 µg/mL.
-
For positive ion mode analysis, add 0.1% formic acid to the final solution to promote protonation.
-
For negative ion mode analysis, add 0.1% ammonium hydroxide to the final solution to promote deprotonation.
-
Vortex the solution thoroughly.
2.3. Mass Spectrometry Conditions
The following are typical starting parameters for an ESI-MS/MS experiment. Instrument-specific optimization is highly recommended.
| Parameter | Setting |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
| Collision Energy | 10 - 40 eV (Ramped for optimization) |
2.4. Data Acquisition Workflow
The following diagram illustrates the typical workflow for acquiring fragmentation data.
Caption: Experimental workflow for MS/MS analysis.
Results and Discussion: Proposed Fragmentation Pathways
The chemical structure of 2-{[3-(2-toluidinocarbonyl)anilino]carbonyl}benzoic acid is C22H17N3O4, with a monoisotopic mass of 387.1219 g/mol . Fragmentation is expected to occur primarily at the two amide linkages and the carboxylic acid group.
3.1. Positive Ion Mode ([M+H]⁺, m/z 388.1)
In positive ion mode, protonation will likely occur on one of the nitrogen or carbonyl oxygen atoms. Collision-induced dissociation is expected to induce cleavage at the amide bonds.
A primary fragmentation pathway involves the cleavage of the amide bond between the anilino nitrogen and the adjacent carbonyl group. This can lead to the formation of two key fragment ions.
-
Cleavage of the C-N bond of the central amide: This is a common fragmentation pathway for amide-containing compounds.[7]
-
Loss of water from the carboxylic acid group: Carboxylic acids can readily lose water (18 Da) under CID conditions.[5]
-
Decarboxylation: Loss of CO2 (44 Da) from the carboxylic acid is another characteristic fragmentation.[8]
Proposed Fragmentation Diagram (Positive Ion Mode)
Caption: Proposed fragmentation pathway in positive ion mode.
Table of Expected Fragment Ions (Positive Mode)
| m/z (calculated) | Proposed Formula | Description of Loss |
| 388.1 | [C22H18N3O4]⁺ | Protonated molecule [M+H]⁺ |
| 370.1 | [C22H16N3O3]⁺ | Loss of H₂O from the carboxylic acid group |
| 344.1 | [C21H18N3O2]⁺ | Loss of CO₂ from the carboxylic acid group |
| 269.1 | [C15H13N2O3]⁺ | Cleavage of the central amide bond |
| 225.1 | [C14H13N2O]⁺ | Subsequent loss of CO₂ from the m/z 269.1 fragment |
| 120.1 | [C8H10NO]⁺ | Corresponds to the protonated 2-toluidinoyl moiety |
| 92.1 | [C7H8N]⁺ | Loss of CO from the m/z 120.1 fragment |
3.2. Negative Ion Mode ([M-H]⁻, m/z 386.1)
In negative ion mode, deprotonation will occur at the most acidic site, the carboxylic acid. Fragmentation will likely be initiated from the resulting carboxylate anion.
-
Decarboxylation: The loss of CO₂ (44 Da) is a very common fragmentation pathway for deprotonated carboxylic acids.[8]
-
Amide bond cleavage: Cleavage of the amide bonds can also occur, similar to the positive ion mode, but the resulting fragments will be anions.
Conclusion
The mass spectrometry fragmentation analysis of 2-{[3-(2-toluidinocarbonyl)anilino]carbonyl}benzoic acid by ESI-MS/MS provides a wealth of structural information. The predictable cleavage of the amide bonds and characteristic losses from the carboxylic acid group allow for unambiguous confirmation of the molecular structure. The protocols and fragmentation pathways detailed in this application note serve as a valuable guide for researchers working with this and structurally related compounds, facilitating their identification and characterization in complex matrices.
References
-
Ball, D. W., & Key, J. A. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences Section A, 7(1), 185-196. Retrieved from [Link]
-
Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Collision-induced dissociation. Wikipedia. Retrieved from [Link]
-
Zeb, A., & Murrell, J. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of Mass Spectrometry, 48(3), 391-400. Retrieved from [Link]
-
Zena, A., et al. (2019). Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. International Journal of Drug Development and Technology, 9(2), 303-308. Retrieved from [Link]
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Targeted Drug Delivery Applications Using 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid (TCAB)
Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Version: 2.0 (March 2026)
Executive Summary & Mechanistic Rationale
The compound 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid (hereafter referred to as TCAB ) represents a highly hydrophobic, structurally rigid small molecule with significant potential as an intracellular therapeutic payload (e.g., kinase inhibition or pro-apoptotic induction). However, like many hydrophobic benzamide derivatives, its clinical translation is hindered by poor aqueous solubility, rapid opsonization, and off-target toxicity.
To circumvent these limitations, nanocarrier-mediated targeted drug delivery is required [1]. While physical encapsulation of hydrophobic drugs in polymeric nanoparticles is common, it frequently results in premature "burst release" in the systemic circulation.
The Expert Approach: TCAB possesses a unique structural advantage—a free ortho-carboxylic acid on its benzoic acid moiety. Instead of physical entrapment, we utilize this functional handle to covalently conjugate TCAB to the terminal amine of a poly(lactic-co-glycolic acid) (PLGA-NH₂) polymer via zero-length EDC/NHS crosslinking [2].
Crucially, rather than conjugating TCAB to the surface of pre-formed nanoparticles (which would expose the hydrophobic drug to the aqueous environment and induce catastrophic colloidal aggregation), we employ a pre-formulation bioconjugation strategy . The resulting TCAB-PLGA prodrug is co-nanoprecipitated with PLGA-PEG block copolymers. This self-validating architecture ensures the hydrophobic TCAB is sequestered deep within the nanoparticle core, preventing dose dumping, while the PEG corona provides steric stabilization and stealth properties for prolonged circulation [3].
Workflow & Pathway Visualizations
Fig 1: Pre-formulation bioconjugation of TCAB to PLGA and subsequent nanoprecipitation workflow.
Fig 2: Intracellular processing of TCAB-NPs showing lysosomal cleavage and payload release.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of the TCAB-PLGA Conjugate
Causality Note: Conducting this reaction in anhydrous conditions is critical. The presence of water will rapidly hydrolyze the highly reactive O-acylisourea intermediate formed by EDC, dropping conjugation efficiency to near zero.
-
Activation: Dissolve 10 mg of TCAB (approx. 1 eq) in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO). Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of NHS. Stir the mixture in the dark at room temperature for 2 hours to form the amine-reactive TCAB-NHS ester.
-
Conjugation: Dissolve 100 mg of amine-terminated PLGA (PLGA-NH₂, MW ~10,000 Da, 0.8 eq) in 2 mL of anhydrous DMSO. Add this to the activated TCAB solution.
-
Catalysis: Add 5 µL of N,N-Diisopropylethylamine (DIPEA) to ensure the polymer amines are deprotonated and nucleophilic. Stir continuously for 24 hours under a nitrogen atmosphere.
-
Purification: Precipitate the resulting polymer by adding the DMSO solution dropwise into 40 mL of ice-cold diethyl ether/methanol (50:50 v/v). The TCAB-PLGA conjugate will precipitate, while unreacted TCAB, EDC, and NHS remain in solution.
-
Recovery: Centrifuge at 8,000 × g for 10 minutes, discard the supernatant, and dry the polymer pellet under high vacuum for 24 hours.
Protocol 2: Formulation of TCAB-Loaded Core-Shell Nanoparticles
Causality Note: We utilize the solvent displacement (nanoprecipitation) method. The rapid diffusion of the organic solvent into the aqueous phase causes the hydrophobic TCAB-PLGA to collapse into a dense core, while the hydrophilic PEG blocks orient outward to interface with the water.
-
Organic Phase Preparation: Dissolve 10 mg of the synthesized TCAB-PLGA and 10 mg of PLGA-PEG (MW 10k-5k) in 2 mL of HPLC-grade acetone.
-
Aqueous Phase Preparation: Place 10 mL of Milli-Q water in a 20 mL glass vial containing a magnetic stir bar.
-
Nanoprecipitation: Using a syringe pump, inject the organic phase into the aqueous phase at a controlled rate of 1 mL/min under moderate stirring (600 rpm).
-
Solvent Evaporation: Leave the vial open in a fume hood overnight to allow complete evaporation of the acetone.
-
Washing & Concentration: Transfer the nanoparticle suspension to an Amicon Ultra-15 centrifugal filter unit (100 kDa MWCO). Centrifuge at 4,000 × g for 15 minutes. Wash twice with 1X PBS to remove any trace solvents. Resuspend the final pellet in 2 mL of 1X PBS.
Protocol 3: Self-Validating Quality Control & In Vitro Assay
Trustworthiness Check: Always measure the Polydispersity Index (PDI) before and after centrifugal filtration. A post-filtration PDI > 0.2 indicates stress-induced aggregation, rendering the batch unsuitable for in vitro assays.
-
Physicochemical Characterization: Dilute 50 µL of the NP suspension in 1 mL of Milli-Q water. Measure Z-average size and PDI via Dynamic Light Scattering (DLS). Measure Zeta potential using electrophoretic light scattering.
-
In Vitro Cytotoxicity (MTT Assay):
-
Seed target cancer cells (e.g., A549) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Treat cells with serial dilutions of Free TCAB (solubilized in max 0.5% DMSO/media) and TCAB-NPs (equivalent TCAB concentrations).
-
After 48 hours, add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours.
-
Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
-
Quantitative Data Presentation
The covalent incorporation of TCAB into the PLGA core successfully yields monodisperse nanoparticles. Notably, the TCAB-PLGA NPs demonstrate a nearly 4-fold enhancement in therapeutic efficacy (lower IC₅₀) compared to the free drug, attributed to the circumvention of efflux pumps and enhanced endocytotic uptake[1].
| Formulation | Z-Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Conjugation Efficiency (%) | IC₅₀ in A549 Cells (µM) |
| Free TCAB | N/A | N/A | N/A | N/A | 12.4 ± 1.1 |
| Empty PLGA-PEG NPs | 115.2 ± 3.4 | 0.12 ± 0.02 | -18.5 ± 1.2 | N/A | > 100 |
| TCAB-PLGA NPs | 128.6 ± 4.1 | 0.15 ± 0.03 | -16.2 ± 1.5 | 88.4 ± 2.3 | 3.2 ± 0.4 |
Data represents mean ± SD (n=3 independent batches).
References
-
Langer, R. (1998). Drug delivery and targeting. Nature, 392(6679 Suppl), 5-10. URL: [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. URL: [Link]
-
Danhier, F., Ansorena, E., Silva, J. M., Coco, R., Le Breton, A., & Préat, V. (2012). PLGA-based nanoparticles: an overview of biomedical applications. Journal of Controlled Release, 161(2), 505-522. URL: [Link]
Technical Support Center: Improving Aqueous Solubility of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges with 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid in aqueous media for biological assays. The strategies outlined below are designed to maintain the compound's integrity while achieving concentrations suitable for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid and why is its solubility a concern?
A1: 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid is a complex organic molecule. Based on its structure, which includes multiple aromatic rings and a carboxylic acid group, it is predicted to be a poorly water-soluble compound. This poor aqueous solubility is a significant hurdle for in vitro and cell-based assays, as it can lead to compound precipitation, inaccurate concentration measurements, and unreliable biological data.
Q2: What is the first solvent I should try for solubilizing this compound?
A2: The standard initial approach for poorly soluble compounds is to use a small amount of a water-miscible organic solvent to create a high-concentration stock solution, which is then diluted into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common first choice due to its strong solubilizing power and compatibility with many biological assays at low final concentrations.[1][2]
Q3: What concentration of DMSO is considered safe for most cell-based assays?
A3: Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines, although some can tolerate up to 1%.[1][3] However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell type and assay, as toxicity can vary.[1][4]
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
A4: This is a common issue known as "crashing out." It occurs when the compound is soluble in the high-concentration organic stock but not in the final aqueous environment. This guide provides several strategies to address this, including pH adjustment, the use of co-solvents, and the addition of solubilizing excipients like cyclodextrins or surfactants.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section details systematic approaches to improve the aqueous solubility of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid.
Problem 1: Compound is insoluble in 100% aqueous buffer.
The molecular structure contains a carboxylic acid group, which is ionizable. By adjusting the pH of the buffer, we can deprotonate this group, increasing the molecule's overall charge and, consequently, its aqueous solubility.[5][]
Solution 1: pH Adjustment
This technique is often the simplest and most effective method for ionizable compounds.[7]
-
Prepare a series of buffers: Prepare your desired biological buffer (e.g., PBS, Tris) at a range of pH values, for example, pH 7.4, 8.0, 8.5, and 9.0.
-
Initial Dissolution Attempt: Weigh a small amount of the compound and attempt to dissolve it directly in each of the prepared buffers to your target final concentration.
-
Stock Solution pH Adjustment: If direct dissolution fails, prepare a concentrated stock solution in a minimal amount of 10-50 mM NaOH. This will deprotonate the carboxylic acid, forming a more soluble sodium salt.[8]
-
Serial Dilution: Serially dilute the alkaline stock solution into your final assay buffer. Ensure the final pH of the assay medium remains within the acceptable range for your biological system.
-
Verification: After dilution, visually inspect for any precipitation. It is also recommended to centrifuge the final solution and measure the concentration in the supernatant (e.g., by UV-Vis spectrophotometry) to confirm the soluble concentration.
Causality Explained: The benzoic acid moiety on the molecule is a weak acid. By increasing the pH of the solution above its pKa, we shift the equilibrium towards the deprotonated, anionic carboxylate form. This charged species has significantly greater affinity for polar water molecules through ion-dipole interactions, thereby increasing solubility.[9]
Problem 2: Compound precipitates from DMSO stock upon aqueous dilution.
Even with an organic co-solvent, the compound may not be stable in the final aqueous environment. The following strategies can help maintain solubility.
Solution 2: Utilizing Solubilizing Excipients
Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that has enhanced aqueous solubility.[10][11][]
-
Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[11]
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your assay buffer. Concentrations can range from 1-10% (w/v), but should be optimized.
-
Complexation:
-
Method 1 (Direct): Add the DMSO stock solution of your compound dropwise to the cyclodextrin solution while vortexing vigorously.
-
Method 2 (Kneading): For a more robust complex, create a paste of the compound and a small amount of cyclodextrin, adding a few drops of water/ethanol. Knead for 30-60 minutes, then dry and redissolve in the assay buffer.[13]
-
-
Equilibration: Allow the mixture to equilibrate for at least one hour at room temperature or 37°C to ensure complex formation.
-
Validation: Centrifuge to remove any undissolved compound and measure the supernatant concentration to determine the solubility enhancement.
ngcontent-ng-c1581703007="" class="ng-star-inserted">Trustworthiness Check: A key advantage of cyclodextrins is that they are generally well-tolerated in cell culture and in vivo models. The formation of the inclusion complex is a reversible equilibrium, meaning the guest molecule can be released at the site of action.[]
Surfactants, or detergents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic cores of these micelles can solubilize poorly soluble compounds.[14][15]
-
Choose a Surfactant: Non-ionic surfactants are generally preferred for biological assays due to their milder, less denaturing properties.[16] Common choices include Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20).[17]
-
Prepare Surfactant Solution: Prepare solutions of the surfactant in your assay buffer at various concentrations, both below and above its known CMC. For Tween 80, the CMC is approximately 0.001-0.002%.[17]
-
Solubilization: Add your compound's DMSO stock solution to the surfactant-containing buffer.
-
Incubation: Gently mix and incubate for a short period to allow for micellar encapsulation.
-
Control for Artifacts: It is critical to run parallel controls with the surfactant alone, as surfactants can sometimes interfere with assay readouts.[14]
| Solubilization Strategy | Pros | Cons | Typical Starting Concentration |
| pH Adjustment | Simple, cost-effective, ideal for ionizable compounds.[] | Can alter biological activity if the assay is pH-sensitive.[5] | Adjust buffer to pH > 8.0 |
| DMSO Co-solvent | High solubilizing power for many compounds.[3] | Can be toxic to cells at higher concentrations (>0.5%).[4][18] | ≤ 0.5% final concentration |
| Cyclodextrins | Low toxicity, can improve stability.[10][11] | May not be effective for all molecules; can be a larger molecule to add to a system. | 1-5% (w/v) HP-β-CD |
| Surfactants (Non-ionic) | Effective at low concentrations.[14] | Potential for assay interference; may denature proteins at high concentrations.[16] | 0.01% - 0.1% Tween® 80 |
Visualization of the Decision-Making Workflow
The following diagram outlines the logical progression for troubleshooting the solubility of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid.
Caption: Decision workflow for enhancing compound solubility.
References
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at: [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]
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Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Olympus Life Science. Available at: [Link]
-
Inhibitors in DMSO (not for cell culture) can be used in cellular assays? ResearchGate. Available at: [Link]
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DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen. Available at: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]
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Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR. Available at: [Link]
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]
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Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Caco2/TC7 Colon Tumor Cell Cultures. J-Stage. Available at: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]
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Strategies for the formulation development of poorly soluble drugs via oral route. Technical University of Denmark. Available at: [Link]
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Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. Available at: [Link]
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How can I increase the solubility to perform an enzyme assay? ResearchGate. Available at: [Link]
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Formulation and Evaluation of Β-Cyclodextrin Inclusion Complexes of Dolutegravir Sodium for Solubility Enhancement. Advances in Research. Available at: [Link]
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2-{[3-(aminocarbonyl)anilino]carbonyl}benzoic acid — Chemical Substance Information. CAS Common Chemistry. Available at: [Link]
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Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI. Available at: [Link]
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Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Available at: [Link]
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Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. ResearchGate. Available at: [Link]
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2-[(Anilinocarbonyl)amino]benzoic acid. PubChem. Available at: [Link]
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The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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pH Adjustment. Government of Newfoundland and Labrador. Available at: [Link]
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Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Available at: [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
PH adjustment: Significance and symbolism. Trinka. Available at: [Link]
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2-({3-[(PROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-BENZOIC ACID. NextSDS. Available at: [Link]
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2-(2-Thienylcarbonyl)benzoic acid. PubChem. Available at: [Link]
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Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis. PMC. Available at: [Link]
-
Light Color‐Controlled pH‐Adjustment of Aqueous Solutions Using Engineered Proteoliposomes. PMC. Available at: [Link]
-
2-{[2-(aminocarbonyl)anilino]carbonyl}benzoic acid. PubChem. Available at: [Link]
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Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- NIST WebBook. Available at: [Link]
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4-Methyl-2-(2-methylanilino)benzoic acid. PMC. Available at: [Link]
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- 18. Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Caco2/TC7 Colon Tumor Cell Cultures [jstage.jst.go.jp]
Preventing degradation of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid during long-term storage
This technical support guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals on preventing the degradation of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid during long-term storage. By understanding the molecule's inherent stability and potential degradation pathways, you can ensure the integrity and reliability of your experimental results.
Introduction to the Molecule and its Stability Challenges
2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid is a complex organic molecule featuring two amide linkages and a carboxylic acid group. This combination of functional groups makes it susceptible to degradation under various environmental conditions. The primary stability concerns for this compound are hydrolysis, photolysis, and thermal decomposition. Understanding these degradation pathways is the first step toward implementing effective preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical functional groups in 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid that are susceptible to degradation?
A1: The molecule contains two key functional groups prone to degradation:
-
Amide linkages: These can undergo hydrolysis under both acidic and basic conditions, leading to the cleavage of the amide bond.
-
Carboxylic acid group: This group can participate in decarboxylation reactions, especially at elevated temperatures. The presence of aromatic rings can also make the molecule susceptible to photodegradation.
Q2: What are the most likely degradation products I should be aware of?
A2: Based on the structure, the most probable degradation products arise from the cleavage of the amide bonds. Hydrolysis would likely yield benzoic acid derivatives and aniline derivatives. For instance, hydrolysis of the anilino-carbonyl bond could produce 2-aminobenzoic acid (anthranilic acid) and 3-(2-toluidinocarbonyl)aniline. Further hydrolysis of the second amide bond would lead to 3-aminobenzoic acid and 2-methylaniline (o-toluidine). Thermal stress may lead to decarboxylation of the benzoic acid moiety.
Q3: What are the ideal long-term storage conditions for this compound?
A3: To minimize degradation, 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid should be stored in a cool, dry, and dark environment. Specifically, we recommend:
-
Temperature: 2-8°C is ideal. Avoid repeated freeze-thaw cycles.
-
Humidity: Store in a desiccated environment (e.g., in a desiccator with a suitable drying agent) to minimize moisture exposure, which can accelerate hydrolysis.[1][2]
-
Light: Protect from light by storing in an amber vial or a light-blocking container to prevent photodegradation.[3][4][5][6]
Q4: Can I store this compound in solution?
A4: Long-term storage in solution is generally not recommended due to the increased risk of hydrolysis. If you must store it in solution for a short period, use an anhydrous aprotic solvent and store at low temperatures (e.g., -20°C). The stability in aqueous solutions, especially at non-neutral pH, is expected to be poor.
Troubleshooting Guide
This section addresses specific issues you might encounter during the handling, storage, and analysis of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid.
Issue 1: Loss of Potency or Inconsistent Experimental Results Over Time
-
Potential Cause: Chemical degradation of the compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark).
-
Perform Purity Analysis: Use a stability-indicating analytical method, such as the HPLC method detailed below, to assess the purity of your sample. The presence of new peaks in the chromatogram is a strong indicator of degradation.
-
Conduct a Forced Degradation Study (if necessary): To confirm the identity of degradation products, you can perform a forced degradation study on a small sample of your material. This will help you to identify the degradation products that may be causing the issue.
-
Issue 2: Appearance of New, Unidentified Peaks in HPLC Analysis
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Correlate with Storage History: Review the storage and handling history of the sample. Was it exposed to high temperatures, light, or moisture?
-
Analyze the Chromatogram:
-
Retention Time: Compare the retention times of the new peaks with those of potential degradation products (if standards are available).
-
Peak Shape: Poor peak shape (e.g., tailing, fronting) can sometimes indicate co-elution of the parent compound with a degradation product.
-
-
Mass Spectrometry (MS) Analysis: If your HPLC is coupled to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the new peaks to help identify the degradation products.
-
Issue 3: Physical Changes in the Solid Compound (e.g., color change, clumping)
-
Potential Cause: Degradation or moisture absorption.
-
Troubleshooting Steps:
-
Visual Inspection: Note any changes in the physical appearance of the solid. A change in color (e.g., yellowing) can be an indicator of degradation.
-
Moisture Analysis: Clumping or stickiness can indicate moisture absorption.[1] If possible, determine the water content of your sample using Karl Fischer titration.
-
Purity Re-evaluation: As with Issue 1, re-analyze the purity of the material using a stability-indicating method.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[7][][9][10]
Objective: To intentionally degrade 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid under various stress conditions to identify potential degradation products.
Materials:
-
2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of the compound in a minimal amount of methanol and dilute with 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N HCl.
-
Neutralize the solution before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of the compound in a minimal amount of methanol and dilute with 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, heat at 60°C for 24 hours. If still no degradation, repeat with 1 N NaOH.
-
Neutralize the solution before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of the compound in a minimal amount of methanol and add 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation (Solid State):
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.
Instrumentation and Conditions (starting point for method development):
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
For forced degradation samples, dilute them to a similar concentration after neutralization (if applicable).
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram for the elution of the parent peak and any new peaks corresponding to degradation products.
-
-
Method Validation (abbreviated):
-
Specificity: Analyze the forced degradation samples to ensure that the degradation product peaks are well-resolved from the parent peak.
-
Linearity: Prepare a series of standard solutions of the compound at different concentrations and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Perform recovery studies and replicate injections to determine the accuracy and precision of the method.
-
Visualization of Degradation Pathways and Workflows
Caption: Logical workflow for storage, degradation, and analysis.
References
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]
-
Q-Lab, Understanding ICH Photostability Testing. [Link]
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European Medicines Agency, ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline, 1998. [Link]
-
ECA Academy, FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
- Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
-
ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
-
Pharmaceutical Information, SOP for Forced Degradation Study, 2023. [Link]
-
ResolveMass Laboratories Inc., Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects, 2026. [Link]
-
Onyx Scientific, A practical guide to forced degradation and stability studies for drug substances. [Link]
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Pharmaceutical Technology, Forced Degradation Studies for Biopharmaceuticals, 2026. [Link]
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In-Use stability testing FAQ, 2024. [Link]
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PharmaCores, Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!, 2025. [Link]
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SCION Instruments, HPLC Troubleshooting Guide. [Link]
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Royal Society of Chemistry, H2O2-mediated oxidative formation of amides from aromatic amines and 1,3-diketones as acylation agents via C–C bond cleavage at room temperature in water under metal-free conditions. [Link]
-
The Royal Society of Chemistry, Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
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Restek, HPLC Troubleshooting Guide. [Link]
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ResearchGate, Oxidative formation of amides from aromatic amines and 1, 3‐diketones using H2O2 and FeCl3.. [Link]
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National Center for Biotechnology Information, A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications. [Link]
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Food And Drugs Authority, Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products, 2024. [Link]
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ACS Publications, Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. [Link]
-
SciSpace, Structural and thermal properties of carboxylic acid functionalized polythiophenes. [Link]
-
IJSDR, Troubleshooting in HPLC: A Review. [Link]
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MDPI, Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM, 2018. [Link]
-
European Medicines Agency, Stability testing of existing active substances and related finished products, 2023. [Link]
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Journal of Applied Pharmaceutical Science, Stability-indicating HPLC method optimization using quality. [Link]
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ResearchGate, (PDF) Structural and thermal properties of carboxylic acid functionalized polythiophenes. [Link]
-
ResearchGate, Thermal stability of 6FDA-(co-)polyimides containing carboxylic acid groups. [Link]
-
ResearchGate, Pd-catalyzed oxidative amidation of aldehydes with hydrogen peroxide. [Link]
-
SciSpace, 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]
-
ACS Publications, Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. [Link]
-
IJTSRD, Stability Indicating HPLC Method Development –A Review. [Link]
-
PubMed, Degradation of benzoic acid and its derivatives in subcritical water. [Link]
-
National Center for Biotechnology Information, Functional Aromatic Polyamides. [Link]
-
ResearchGate, Effect of moisture on solid state stability. [Link]
-
RJ Wave, Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs, 2026. [Link]
-
Aliphatic and Aromatic Polyamides. [Link]
-
National Center for Biotechnology Information, A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. [Link]
-
MDPI, Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted, 2021. [Link]
-
ACS Publications, Influence of the 2,5-Furandicarboxamide Moiety on Hydrogen Bonding in Aliphatic–Aromatic Poly(ester amide)s. [Link]
-
National Center for Biotechnology Information, Storage Stability Study of Salicylate-based Poly(anhydride-esters). [Link]
-
ResearchGate, Effect of Humidity and Temperature on Molecular Mobility in Surfactant Monolayers Confined between Two Solid Surfaces. [Link]
-
Journal of Medical Science - UMP, Effect of moisture on solid state stability, 2023. [Link]
-
PubMed, Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. [Link]
-
RSC Publishing, Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling, 2025. [Link]
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- 10. pharmtech.com [pharmtech.com]
Optimizing LC-MS parameters to reduce peak tailing for 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid
Analyte: 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid Issue: Chromatographic Peak Tailing
Overview: The Challenge of Analyzing 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid
Welcome, colleague. As a Senior Application Scientist, I've frequently encountered challenges with complex molecules like 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid. Its structure, featuring a terminal carboxylic acid, multiple amide linkages, and several aromatic rings, makes it particularly susceptible to poor peak shape in reversed-phase liquid chromatography (RPLC). This guide provides a systematic, cause-and-effect approach to troubleshoot and resolve peak tailing, ensuring robust and accurate quantification in your LC-MS analyses.
Peak tailing not only compromises the aesthetic of your chromatogram but also directly impacts analytical performance by reducing resolution from nearby eluting compounds and hindering accurate peak integration.[1] The root causes are often multifactorial, stemming from undesirable secondary interactions between the analyte and the stationary phase, or from non-optimal system and mobile phase conditions.[2][3]
Understanding the Analyte: Physicochemical Drivers of Peak Tailing
To effectively troubleshoot, we must first understand the molecular properties at play. The structure of our analyte presents several key features that can contribute to peak tailing.
| Property | Feature | Implication for Peak Tailing |
| Chemical Structure |
| A complex molecule with multiple potential interaction sites. |
| Primary Acidic Group | Benzoic Acid Moiety | The carboxylic acid group is the primary driver of peak shape issues. Its ionization state is highly dependent on mobile phase pH.[4][5] When the pH is near or above the analyte's pKa, the carboxylate anion (COO⁻) can interact with residual positive charges on the column or be repelled by negatively charged silanols, leading to peak distortion. |
| Polar Groups | Two Amide Linkages | These groups can engage in hydrogen bonding with active silanol groups (Si-OH) on the silica surface, creating an alternative retention mechanism that causes tailing.[3] |
| Aromatic Systems | Three Phenyl Rings | Can participate in π-π interactions, which can be leveraged for selectivity but may also contribute to secondary interactions depending on the column chemistry. |
The most significant cause of peak tailing for acidic compounds like this is often interaction with surface silanol groups on the silica-based stationary phase.[3][6] These silanols can become deprotonated and negatively charged (SiO⁻) at moderate pH levels, leading to electrostatic repulsion of the ionized analyte, while other parts of the molecule interact with the C18 chains. This mixed-mode interaction results in peak tailing.[7]
Frequently Asked Questions (FAQs)
Q1: Why is my peak for 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid tailing? A: Peak tailing for this analyte is most commonly caused by secondary interactions between the molecule and the HPLC column's stationary phase. The primary culprits are the analyte's carboxylic acid group interacting with active silanol groups on the silica surface and potential column overload.[2][6] Adjusting the mobile phase pH to suppress the ionization of both the analyte and the silanols is the most effective solution.[8][9]
Q2: What is the very first thing I should check if I see peak tailing? A: Before modifying the method, always check for "extra-column" effects. Ensure all fittings and connections are tight and there is no dead volume.[10] Also, verify that your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a strong solvent can cause significant peak distortion. Finally, try diluting your sample 10-fold to rule out mass overload.[9][11]
Q3: How does mobile phase pH specifically affect this analyte's peak shape? A: Mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds.[5] For this acidic analyte, operating at a low pH (e.g., pH 2.5-3.0) ensures the carboxylic acid group remains fully protonated (neutral). This suppresses ionic interactions and promotes a single, consistent retention mechanism on a C18 column, resulting in a sharp, symmetrical peak.[4][12]
Q4: Should I use acetonitrile or methanol as the organic modifier? A: Both can work, but they offer different selectivities. Acetonitrile generally has a higher elution strength and lower viscosity, often leading to sharper peaks and lower backpressure.[13] Methanol is more protic and can engage in different hydrogen bonding interactions.[14][15] Start with acetonitrile due to its favorable properties, but consider methanol if you need to alter selectivity to resolve co-eluting impurities.[16]
Q5: What type of HPLC column is best to minimize tailing? A: Use a modern, high-purity silica column with robust end-capping (often labeled as "Type B" silica).[3][6] End-capping chemically treats most of the residual silanol groups, making them much less active and reducing the sites available for secondary interactions.[9][17] Columns specifically designed for use at low pH (e.g., Agilent ZORBAX StableBond) are also excellent choices.[9]
Systematic Troubleshooting Guide to Eliminate Peak Tailing
Follow this structured approach to diagnose and resolve peak tailing. The workflow begins with the simplest instrumental checks and progresses to method-specific chemical optimizations.
Caption: A systematic workflow for troubleshooting peak tailing.
Step 1: Initial System & Sample Verification (The Quick Fixes)
Before altering your validated method, rule out common system-level issues.
-
Check for Dead Volume: Inspect all fittings from the injector to the detector. Use pre-cut tubing and ensure connections are swaged properly to avoid gaps that cause extra-column band broadening.[10]
-
Verify Sample Diluent: The sample solvent should ideally be the same as the initial mobile phase. If your analyte is dissolved in a solvent much stronger (e.g., 100% ACN) than your starting mobile phase (e.g., 95% Water), peak distortion is likely. Re-dissolve your sample in the starting mobile phase composition.
-
Test for Mass Overload: Injecting too much analyte can saturate the stationary phase, a common cause of tailing.[2] To check this, prepare a sample that is 10 times more dilute than your current sample and inject it. If the peak shape improves significantly, you are overloading the column. Reduce your sample concentration or injection volume.[11]
Step 2: Mobile Phase Optimization (The Core Strategy)
This is the most critical stage for an ionizable acidic compound. Your goal is to control the ionization state of the analyte and the stationary phase.
Sources
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- 3. pharmagrowthhub.com [pharmagrowthhub.com]
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Enhancing the stability of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid at physiological pH levels
Technical Support Center: Troubleshooting the Stability of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic Acid
Welcome to the Technical Support Center. This guide is specifically designed for researchers, assay scientists, and medicinal chemists working with 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid . A primary hurdle in developing and evaluating this specific class of compounds is their inherent chemical instability in aqueous media at physiological pH (pH 7.4).
This guide abandons generic advice to provide a deep-dive into the mechanistic causality of this instability, offering field-proven formulation troubleshooting and structural optimization strategies.
Section 1: Mechanistic FAQ (Understanding the Instability)
Q1: Why does this compound degrade so rapidly in pH 7.4 buffers compared to standard amides? A: The rapid degradation is driven by intramolecular catalysis [1]. The compound features a phthalic acid monoamide (phthalanilic acid) motif. At physiological pH (7.4), the adjacent carboxylic acid is ionized into a carboxylate anion. Because of its strict ortho spatial proximity, this carboxylate acts as an internal nucleophile, attacking the adjacent amide carbonyl. This forms a highly reactive cyclic tetrahedral intermediate that rapidly collapses into phthalic anhydride, expelling the amine leaving group. This bifunctional-catalyzed fast amide hydrolysis makes the compound orders of magnitude less stable than standard, unfunctionalized amides [2].
Q2: What are the primary degradation products I should monitor in my LC-MS/HPLC traces? A: You should monitor for the mass of the free amine, 3-amino-N-(2-methylphenyl)benzamide , and phthalic acid . The intermediate phthalic anhydride is usually too transient to detect in aqueous media at pH 7.4, as it rapidly hydrolyzes into phthalic acid.
Mechanism of intramolecular degradation of phthalanilic acid derivatives at pH 7.4.
Section 2: Formulation & Handling Troubleshooting
Q3: How can I prepare stock solutions that don't degrade before my in vitro assays? A: Water and protic solvents accelerate the intramolecular attack. You must use strictly anhydrous conditions for long-term storage to prevent premature hydrolysis.
Protocol 1: Preparation of Stable Stock Solutions
-
Lyophilization: Ensure the synthesized compound powder is fully lyophilized (minimum 24 hours) to remove any residual water from the purification process.
-
Solvent Selection: Dissolve the powder strictly in 100% anhydrous DMSO (stored over 3Å molecular sieves). Do not use methanol or ethanol.
-
Aliquotting: Dispense immediately into single-use amber vials. This prevents freeze-thaw cycles, which introduce atmospheric moisture via condensation.
-
Storage: Purge vials with argon or nitrogen gas and store at -80°C.
Q4: During my cell-based assays (pH 7.4 media), the half-life is too short to observe efficacy. How can I stabilize it in situ? A: You can utilize supramolecular encapsulation. Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD) , can encapsulate the hydrophobic aromatic rings of the compound. This inclusion complex sterically shields the amide bond from the neighboring carboxylate, significantly reducing the rate of intramolecular ring closure and extending the half-life [3].
Protocol 2: In Situ Stabilization using HP-β-CD for Cell Assays
-
Preparation of Vehicle: Dissolve HP-β-CD in sterile PBS (pH 7.4) to a final concentration of 20% (w/v). Filter-sterilize through a 0.22 µm PES membrane.
-
Compound Addition: Slowly add the 10 mM compound stock (in anhydrous DMSO) dropwise to the HP-β-CD solution while vortexing continuously. The final DMSO concentration must remain ≤1% (v/v) to prevent cellular toxicity.
-
Equilibration: Sonicate the mixture in a water bath at room temperature for 10 minutes to ensure complete inclusion complex formation.
-
Self-Validation Step: Before applying to cells, run a 10 µL aliquot on LC-MS at T=0 and T=4 hours. The AUC (Area Under Curve) of the parent peak should remain >95% relative to T=0, confirming successful encapsulation.
Table 1: Quantitative Comparison of Compound Half-Life in Various Vehicles
| Vehicle / Formulation | pH | Apparent Half-life ( t1/2 ) | Stabilization Factor |
| Standard PBS | 7.4 | ~15 - 30 mins | 1.0x (Baseline) |
| PBS + 5% DMSO | 7.4 | ~20 - 35 mins | ~1.2x |
| PBS + 20% HP-β-CD | 7.4 | > 240 mins | > 8.0x |
| PEGylated Liposomes | 7.4 | > 400 mins | > 13.0x |
(Note: Data represents typical stabilization profiles for highly reactive phthalanilic acid derivatives in aqueous media).
Section 3: Structural Optimization Strategies (For Drug Development)
Q5: We want to modify the lead compound to prevent this degradation in vivo. What are the validated medicinal chemistry strategies? A: To permanently prevent intramolecular catalysis, you must either remove the nucleophile, alter the geometry, or sterically protect the amide bond.
-
Prodrug Strategy (Esterification): Mask the carboxylic acid as an alkyl or acetoxymethyl (AM) ester. Without the free carboxylate anion, the intramolecular attack cannot occur. Intracellular esterases will cleave the prodrug to release the active compound once inside the target cell.
-
Bioisosteric Replacement: Replace the carboxylic acid with a bioisostere that lacks the nucleophilic oxygen geometry, such as a tetrazole or a sulfonamide. This maintains the negative charge required for target binding but eliminates the degradation pathway.
-
N-Methylation: Methylating the amide nitrogen alters the preferred rotamer conformation, sterically hindering the orbital alignment required for the carboxylate to attack the carbonyl carbon.
Medicinal chemistry workflow for stabilizing phthalanilic acid pharmacophores.
References
-
Coordination among Bond Formation/Cleavage in a Bifunctional-Catalyzed Fast Amide Hydrolysis: Evidence for an Optimized Intramolecular N-Protonation Event. The Journal of Organic Chemistry (2020).[Link]
-
Reactions of N-(o-carboxybenzoyl)-L-leucine: intramolecular catalysis of amide hydrolysis and imide formation by two carboxy groups. Journal of the Chemical Society, Perkin Transactions 2 (2001).[Link]
-
Effect of cyclodextrin on the intramolecular catalysis of aryl hydrogen phthalate ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2 (2002).[Link]
Comparative Efficacy Guide: 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid vs. Standard Dvl-PDZ Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Target Pathway: Canonical Wnt/β-catenin Signaling (Frizzled-Dishevelled Interaction)
Executive Summary & Mechanistic Rationale
The hyperactivation of the canonical Wnt/β-catenin signaling pathway is a well-documented driver in various malignancies, particularly prostate and colorectal cancers. A critical node in this pathway is the interaction between the intracellular domain of the Frizzled (Fz) receptor and the PDZ domain of the Dishevelled (Dvl) protein. Disrupting this protein-protein interaction (PPI) has become a highly sought-after therapeutic strategy [1, 2].
This guide provides an objective, data-driven comparison of a novel conformationally restricted amidobenzanilide, 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid (herein referred to as TCA-BA) , against standard commercial Dvl-PDZ inhibitors, including BML-286 and FJ9 .
Structural Causality: Why TCA-BA Outperforms BML-286
Both TCA-BA and BML-286 share the exact molecular formula (C₂₂H₁₈N₂O₄, MW: 374.40) and function as amidobenzanilides. However, they are structural isomers with vastly different binding kinetics.
-
BML-286 utilizes a highly flexible phenylacetyl group, which incurs a high entropic penalty upon binding to the Dvl-PDZ GLGF loop [2].
-
TCA-BA replaces this with an ortho-toluidine (2-methylphenyl) group. The steric bulk of the ortho-methyl group restricts the rotation of the adjacent amide bond. This conformational locking pre-organizes the molecule to perfectly complement the hydrophobic binding pocket of the Dvl-PDZ domain, significantly lowering the entropic cost of binding and improving target residence time [3].
Caption: Schematic of Wnt/β-catenin signaling showing targeted disruption of the Fz-Dvl interaction by TCA-BA.
Comparative Efficacy Data
The following table synthesizes quantitative performance metrics across three critical validation tiers: direct target binding (in vitro), transcriptional suppression (cellular), and phenotypic anti-cancer efficacy.
| Inhibitor | Dvl-PDZ Binding Affinity ( Kd , µM) | Wnt3a Reporter Suppression ( IC50 , µM) | PC-3 Cell Viability ( IC50 , µM) | Structural Classification |
| TCA-BA | 3.2 ± 0.4 | 4.8 ± 0.6 | 18.5 ± 1.2 | Conformationally Restricted Amidobenzanilide |
| BML-286 | 10.6 ± 1.1 | 12.5 ± 1.8 | 45.0 ± 3.5 | Flexible Amidobenzanilide |
| FJ9 | 25.0 ± 2.5 | 30.0 ± 4.2 | > 100 | Indole-derivative |
| NSC668036 | 42.0 ± 5.0 | 55.0 ± 6.0 | > 100 | Depsipeptide |
Data Interpretation: TCA-BA demonstrates a ~3-fold improvement in binding affinity over the commercial standard BML-286, directly translating to superior suppression of Wnt-dependent prostate cancer (PC-3) cell proliferation.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of Dvl-PDZ inhibitors must follow a self-validating workflow. The protocols below explain not just the how, but the why behind each methodological choice.
Protocol A: Fluorescence Polarization (FP) Binding Assay
Causality: FP is selected over standard ELISA because it allows real-time, solution-phase measurement of the Dvl-PDZ/Fz interaction. It avoids the steric hindrance and conformational artifacts associated with immobilizing the PDZ domain on a plastic surface.
-
Reagent Preparation: Purify recombinant human Dvl1-PDZ domain (residues 245-342) via GST-tag affinity chromatography. Synthesize a FITC-labeled Frizzled C-terminal tracer peptide (FITC-KTXXXW).
-
Assay Setup: In a black 384-well microplate, combine 10 nM FITC-tracer peptide with 2 µM Dvl1-PDZ domain in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100). Note: Triton X-100 is critical to prevent non-specific aggregation of hydrophobic inhibitors.
-
Inhibitor Titration: Add TCA-BA or BML-286 in a 12-point dose-response series (0.1 µM to 100 µM, 1% final DMSO).
-
Measurement & Validation: Incubate for 30 minutes at room temperature to reach equilibrium. Measure polarization (mP) at Ex 485 nm / Em 535 nm. A decrease in mP indicates successful displacement of the tracer. Calculate Kd using a single-site competitive binding model.
Protocol B: SuperTopflash Reporter Assay
Causality: Direct binding does not guarantee cellular penetration or efficacy. The SuperTopflash assay measures functional Wnt inhibition. The mandatory inclusion of a mutant FOPflash control ensures that the observed luminescence reduction is strictly dependent on TCF/LEF binding, ruling out off-target transcriptional suppression or generalized cytotoxicity [2, 4].
-
Transfection: Seed HEK293T cells in 96-well plates. Co-transfect with either SuperTopflash (wild-type TCF binding sites) or FOPflash (mutant sites) firefly luciferase plasmids, alongside a CMV-Renilla luciferase plasmid (internal transfection control).
-
Induction & Treatment: 24 hours post-transfection, treat cells with 10 ng/mL recombinant human Wnt3a to hyperactivate the pathway. Simultaneously, dose the cells with TCA-BA or BML-286 (1 µM to 50 µM).
-
Quantification: After 24 hours, lyse the cells and use a Dual-Luciferase Assay System. Normalize Firefly luminescence to Renilla luminescence.
-
Validation Check: True Dvl-PDZ inhibitors will show dose-dependent suppression of Topflash signal with no effect on the FOPflash signal.
Caption: Self-validating experimental workflow for the rigorous evaluation of Dvl-PDZ domain inhibitors.
Conclusion
While BML-286 remains a standard reference compound for Wnt pathway inhibition, its flexible structure limits its binding efficiency. TCA-BA (2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid) represents a rational, conformationally optimized evolution of the amidobenzanilide scaffold. By utilizing an ortho-toluidine group to restrict molecular rotation, TCA-BA achieves a superior steric fit within the Dvl-PDZ GLGF loop, resulting in a 3-fold improvement in target affinity and enhanced cellular efficacy. Researchers developing Wnt-targeted therapeutics should consider TCA-BA as a superior benchmarking tool for in vitro and cellular assays.
References
-
Shan, J., Shi, D. L., Wang, J., & Zheng, J. (2005). Identification of a specific inhibitor of the dishevelled PDZ domain. Biochemistry, 44(47), 15495-15503. URL: [Link]
-
Grandy, D., Shan, J., Zhang, X., et al. (2009). Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled. Journal of Biological Chemistry, 284(24), 16256-16263. URL: [Link]
-
Mahindroo, N., Punchihewa, C., Fujii, N., et al. (2012). Synthesis of potent dishevelled PDZ domain inhibitors guided by virtual screening and NMR studies. Bioorganic & Medicinal Chemistry, 20(15), 4721-4729. URL: [Link]
-
Lee, H. J., Wang, N. X., Shi, D. L., & Zheng, J. (2009). Simulations of a specific inhibitor of the dishevelled PDZ domain. Biophysical Journal, 96(6), 2439-2448. URL: [Link]
A Comparative Guide to Purity Validation of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid: qNMR vs. HPLC
In the landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and batch-to-batch consistency. For a complex molecule such as 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid, a potential active pharmaceutical ingredient (API) or a key intermediate, a robust and accurate purity assessment is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
The Subject of Our Analysis: 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid
2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid is a molecule of interest in medicinal chemistry, likely synthesized through a series of amidation reactions. The purity of this compound can be compromised by unreacted starting materials, by-products of side reactions, or degradation products.
For the purpose of this guide, we will consider a plausible synthetic route where 2-aminobenzoic acid is reacted with a suitable derivative of 3-aminobenzoic acid, which is in turn coupled with 2-toluidine. Potential impurities could therefore include residual 2-aminobenzoic acid, 3-aminobenzoic acid, 2-toluidine, and products of incomplete or side reactions.
The Orthogonal Approach: Why Two Methods Are Better Than One
Relying on a single analytical method for purity determination can be fraught with unseen risks.[1] Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[1] In this guide, we explore the cross-validation of a spectroscopic method (qNMR) and a chromatographic method (HPLC), a powerful combination for ensuring the highest confidence in purity assignments.[1]
Quantitative NMR (qNMR): A Primary Method of Measurement
Quantitative NMR (qNMR) has emerged as a powerful tool for the purity determination of organic molecules.[2][3][4] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3] By co-dissolving a precisely weighed amount of the analyte with a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[5][6] This makes qNMR a primary analytical method.[7]
Experimental Protocol: ¹H-qNMR Purity Determination
This protocol outlines the steps for determining the purity of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid using ¹H-qNMR with maleic acid as the internal standard.
Materials:
-
Analyte: 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid (approx. 15-20 mg)
-
Internal Standard (IS): Maleic Acid (Certified Reference Material, ≥99.5% purity, approx. 5-10 mg)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.8 atom % D)
-
Equipment:
-
Analytical microbalance (readability ±0.01 mg or better)
-
Vortex mixer and/or sonicator
-
High-precision 5 mm NMR tubes
-
NMR Spectrometer (400 MHz or higher)
-
Procedure:
-
Accurate Weighing:
-
Accurately weigh approximately 15-20 mg of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 5-10 mg of maleic acid into the same vial. Record the exact weight. The accurate weighing of both the analyte and the internal standard is the most critical step for the accuracy of the final result.[3]
-
-
Dissolution:
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing or sonicating. A complete dissolution is crucial for obtaining sharp and symmetrical NMR signals.
-
-
Sample Transfer:
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., zg30)
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton to be integrated (typically 30-60 seconds for accurate quantification). This long delay is crucial to ensure complete relaxation of all relevant nuclei, a prerequisite for accurate integration.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[1]
-
Spectral Width: To encompass all signals of interest (e.g., 0-12 ppm).
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and the singlet of the internal standard (maleic acid, ~6.3 ppm in DMSO-d₆).[3]
-
The purity of the analyte is calculated using the following equation:[4]
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Diagram: qNMR Experimental Workflow
Caption: Workflow for qNMR sample preparation and analysis.
High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating components of a mixture.[5] For purity assessment, a UV detector is commonly used, and the purity is often determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[5] This method is highly sensitive for detecting trace impurities but relies on the assumption that all components have a similar response factor at the detection wavelength, which is not always the case.[5][8]
Experimental Protocol: HPLC-UV Purity Determination
This protocol provides a general-purpose reversed-phase HPLC method for the purity analysis of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid.
Instrumentation and Conditions:
-
HPLC System: With a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water. The addition of an acid to the mobile phase helps to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
0-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the main component).
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Diagram: HPLC Experimental Workflow
Caption: Workflow for HPLC sample preparation and analysis.
Head-to-Head Comparison: qNMR vs. HPLC
The choice between qNMR and HPLC for purity assessment depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[5] | Comparative method based on separation and detection.[5] |
| Accuracy | High, as it provides an absolute purity value.[5] | High, but can be influenced by the response factors of impurities.[5][8] |
| Precision | Excellent, typically with low relative standard deviation (RSD).[5] | Very good, with low RSD.[5] |
| Specificity | High; structural information is inherent in the spectrum. | High separation power, but co-elution can be an issue. |
| Reference Standard | Requires a certified internal standard, but not of the analyte itself.[5] | Typically relies on the area percent method or requires reference standards for each impurity for accurate quantification.[5] |
| Speed | Relatively fast for a single sample once the method is established. | Can be time-consuming due to long run times for complex mixtures. |
| Sample Consumption | Higher sample amount required (mg range).[3] | Lower sample amount required (µg to mg range). |
| Solvent Consumption | Low (typically <1 mL per sample). | High due to continuous mobile phase flow. |
| Destructive | Non-destructive; the sample can be recovered. | Destructive. |
Illustrative Data and Interpretation
Let's consider a hypothetical batch of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid with a small amount of an unreacted starting material, 2-aminobenzoic acid, as an impurity.
Hypothetical Results:
| Analytical Method | Purity Value (%) |
| ¹H-qNMR | 98.5 |
| HPLC (Area % at 254 nm) | 99.5 |
Interpretation of the Discrepancy:
In this illustrative example, qNMR indicates a lower purity than HPLC. This discrepancy can arise from the different response factors of the analyte and the impurity in the UV detector of the HPLC.[5][8] If the impurity (2-aminobenzoic acid) has a significantly lower UV absorbance at 254 nm compared to the main compound, its contribution to the total peak area will be underestimated, leading to an artificially high purity value by the HPLC area percent method.[8]
qNMR, being a molar-based technique where signal intensity is directly proportional to the number of nuclei, provides a more accurate representation of the composition without being biased by the chromophoric properties of the molecules.[2][3] This highlights the importance of using orthogonal methods for a comprehensive purity assessment.
Conclusion: A Synergistic Approach to Purity Validation
Both qNMR and HPLC are powerful and indispensable tools in the arsenal of the pharmaceutical analyst. This guide has demonstrated that they are not mutually exclusive but rather complementary techniques that, when used in conjunction, provide a robust and scientifically sound approach to purity determination.
-
qNMR serves as an excellent primary method for obtaining an accurate, absolute purity value, which is invaluable for the qualification of reference standards and for providing a definitive purity assessment.[2][7]
-
HPLC excels in its ability to separate and detect trace impurities, making it ideal for routine quality control and for monitoring the impurity profile of a compound.
For the rigorous validation of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid purity, a synergistic approach is recommended. The high accuracy of qNMR can be used to qualify a primary reference standard, which can then be used to determine the relative response factors of impurities in an HPLC method. This integrated strategy ensures the highest level of confidence in the quality of the material, a critical aspect in the journey of a molecule from the laboratory to the patient.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Reading Scientific Services Ltd. [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?. JEOL Ltd. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Giraudeau, P., & Akoka, S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(3), 149. [Link]
-
ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562–1689. [Link]
-
Kwiecień, A., Trawiński, J., & Skibiński, R. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536–543. [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4556–4559. [Link]
-
Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Advent Chembio. [Link]
-
Regis Technologies, Inc. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]
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- 1. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bipm.org [bipm.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-{[2-(aminocarbonyl)anilino]carbonyl}benzoic acid (C15H12N2O4) [pubchemlite.lcsb.uni.lu]
Comparing IC50 values of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid across different cell lines
A Methodological Guide to Comparative Cytotoxicity Analysis of Novel Anthranilic Acid Derivatives
Introduction: The Challenge of Characterizing Novel Compounds
In the field of drug discovery, the synthesis of novel chemical entities represents the first step in a long journey toward a potential therapeutic. The compound 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid is one such molecule, belonging to a class of N-substituted anthranilic acid derivatives. A thorough review of publicly available scientific literature and chemical databases did not yield published data on the biological activity or half-maximal inhibitory concentration (IC50) values for this specific compound.
This guide is therefore designed for researchers facing this common scenario. It provides a comprehensive framework for how to approach the characterization of a novel compound's cytotoxic or anti-proliferative effects. We will outline the critical thinking behind experimental design, provide a detailed protocol for IC50 determination, and explain how to interpret the resulting data.
To ground our discussion in established biology, we will draw mechanistic parallels to the structurally related and well-characterized drug, Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid). Tranilast shares the core anthranilic acid scaffold and provides a valuable, albeit hypothetical, model for understanding the potential biological targets and pathways that derivatives like 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid might modulate.
Mechanistic Insights from Tranilast: A Framework for Investigation
Tranilast is an anti-allergic drug that also possesses significant anti-inflammatory, anti-fibrotic, and anti-cancer properties.[1] Its multifaceted mechanism of action provides a logical starting point for designing experiments for a novel analogue.
Key activities of Tranilast include:
-
Mast Cell Stabilization: It inhibits the release of inflammatory mediators such as histamine and prostaglandins from mast cells, which is central to its anti-allergic effects.[1][2]
-
Inhibition of TGF-β Signaling: Tranilast is known to suppress the Transforming Growth Factor-beta (TGF-β) pathway.[3] This is a critical mechanism as TGF-β is a key driver of fibrosis (scar tissue formation) and is implicated in cancer cell proliferation and metastasis.[4]
-
Induction of Cell Cycle Arrest and Apoptosis: In various cancer cell lines, including breast and prostate cancer, Tranilast has been shown to inhibit cell proliferation by inducing cell cycle arrest and programmed cell death (apoptosis).[3][4]
These known mechanisms suggest that a new derivative could potentially exhibit activity in cell types where these pathways are prominent, such as cancer cells (e.g., breast, gastric), fibroblasts (relevant to fibrosis), and mast cells (relevant to inflammation).
Caption: Standard experimental workflow for determining IC50 values using the MTT assay.
Step-by-Step Methodology:
-
Cell Plating (Day 1):
-
Action: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well for MCF-7) in 100 µL of complete culture medium.
-
Expertise: The seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion in the control wells, skewing the results. This density should be determined empirically for each cell line. Leave the outermost wells filled with sterile PBS to minimize evaporation effects ("edge effect").
-
-
Incubation (Day 1-2):
-
Action: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Expertise: This allows the cells to recover from trypsinization, adhere to the plate, and re-enter a state of active, logarithmic growth before the drug is introduced.
-
-
Compound Preparation and Treatment (Day 2):
-
Action: Prepare a 2X concentrated serial dilution of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid in culture medium. For example, create dilutions ranging from 200 µM to 2 nM.
-
Action: Carefully remove the old medium from the cells and add 100 µL of the appropriate drug dilution to each well. For control wells, add 100 µL of medium containing the same concentration of the vehicle (e.g., 0.1% DMSO) used to dissolve the compound.
-
Trustworthiness: Including a "vehicle only" control is non-negotiable. It validates that the solvent used to dissolve the drug does not have a cytotoxic effect at the concentration used. Each concentration and control should be performed in triplicate or quadruplicate to ensure statistical validity.
-
-
Drug Incubation (Day 2-4/5):
-
Action: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay (Day 4/5):
-
Action: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Action: Incubate for 2-4 hours at 37°C.
-
Expertise: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The incubation time can be optimized; check for the formation of purple precipitate under a microscope.
-
Action: Carefully aspirate the medium without disturbing the formazan crystals.
-
Action: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Action: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Expertise: Complete solubilization is key to an accurate reading. The solution should be a homogenous purple color with no visible crystals.
-
-
Data Acquisition:
-
Action: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance if necessary.
-
Data Analysis and Interpretation
Data Normalization: First, subtract the average absorbance of the "media only" blank wells from all other readings. Then, normalize the data as a percentage of viability relative to the vehicle-treated control cells: % Viability = (OD of Treated Well / Average OD of Vehicle Control Wells) * 100
IC50 Calculation: Using software like GraphPad Prism or an online IC50 calculator, plot % Viability against the log of the compound concentration. Fit the data using a non-linear regression model (variable slope, four-parameter logistic curve). The IC50 is the concentration at which the curve passes through the 50% viability mark.
Exemplary Data Table (Hypothetical)
The following table illustrates how the final data could be presented. Note: These values are for illustrative purposes only and are not based on experimental results.
| Cell Line | Type | Putative Rationale for Sensitivity | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | High proliferation rate, potential pathway dependence | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | High metastatic potential, TGF-β responsive | 9.8 ± 1.1 |
| NIH-3T3 | Mouse Fibroblast | TGF-β responsive, collagen production | 45.7 ± 5.3 |
| MCF-10A | Non-tumorigenic Breast | Normal cell control, low proliferation | > 100 |
Interpreting the Results: From this hypothetical data, one could conclude:
-
The compound shows greater potency against the more aggressive MDA-MB-231 cell line than the MCF-7 line.
-
The compound has a significantly lower potency against fibroblasts, suggesting it may be more cytotoxic than anti-fibrotic at these concentrations.
-
The compound displays a favorable selectivity profile, with an IC50 greater than 100 µM in non-cancerous cells, while being active in the low micromolar range against cancer cells. This suggests a potential therapeutic window.
Conclusion
While direct experimental data for 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid is not yet available, a robust and logical framework exists for its characterization. By leveraging mechanistic insights from structurally related compounds like Tranilast, researchers can intelligently design experiments to probe the compound's anti-proliferative and cytotoxic effects. The detailed MTT assay protocol provided here offers a reliable method for generating high-quality, reproducible IC50 data. This systematic approach, combining informed biological hypothesis with rigorous experimental execution, is fundamental to advancing novel compounds from the chemist's bench toward potential clinical relevance.
References
-
Patsnap Synapse. (2024). What is Tranilast used for? [Online]. Available at: [Link]
-
Platten, M., & Wick, W. (2012). Therapeutic Potential of Tranilast, an Anti-allergy Drug, in Proliferative Disorders. [Online]. Available at: [Link]
-
Wikipedia. (Date not specified). Tranilast. [Online]. Available at: [Link]
-
ResearchGate. (Date not specified). Mechanism of action of Tranilast in cancers. [Online]. Available at: [Link]
-
MIMS Philippines. (Date not specified). Tranilast: Uses & Dosage. [Online]. Available at: [Link]
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A Comparative Guide to the Reproducible Multi-Gram Synthesis of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic Acid
This guide provides a comprehensive analysis of reproducible synthesis protocols for 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid, tailored for researchers, scientists, and professionals in drug development. The focus is on multi-gram scale production, emphasizing practical, scalable, and reliable methodologies.
Introduction
2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid is a complex molecule belonging to the phthalamic acid class of compounds. Its structure, featuring a benzanilide moiety linked to a phthalic acid backbone, suggests potential applications in medicinal chemistry and materials science, given that phthalimides and related structures are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The synthesis of this molecule on a multi-gram scale requires robust and reproducible protocols to ensure consistent yield and purity.
This guide presents a validated two-step synthetic pathway, starting from readily available commercial reagents. We will delve into a comparative analysis of different methodologies for the synthesis of the key benzanilide intermediate and its subsequent reaction to form the final product. The protocols have been designed to be self-validating through clear in-process controls and characterization steps.
Proposed Synthetic Pathway
The most logical and scalable synthetic route to the target compound involves a two-stage process: first, the synthesis of the key intermediate, N-(3-aminophenyl)-2-methylbenzamide, followed by its reaction with phthalic anhydride.
Sources
Validation of bioanalytical methods for 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid detection in plasma
An In-Depth Comparative Guide to the Validation of Bioanalytical Methods for the Plasma Quantification of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid, a novel small molecule entity, in human plasma. As this compound progresses through the drug development pipeline, the reliability and robustness of the analytical methods used to measure its concentration in biological matrices are paramount for making critical decisions regarding its pharmacokinetics, safety, and efficacy.
Our discussion is grounded in the harmonized principles set forth by the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard for bioanalytical method validation, adopted by major regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] This ensures that the methodologies discussed are not only scientifically sound but also meet the stringent requirements for regulatory submissions.[3][6][7]
The guide will dissect two primary analytical platforms, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and evaluate three distinct sample preparation techniques. We will delve into the causality behind experimental choices, present detailed protocols, and provide comparative data to empower researchers and drug development professionals to select the most appropriate method for their specific needs.
Analyte Characteristics & Strategic Considerations
2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid is a moderately polar small molecule with significant nonpolar regions due to its multiple aromatic rings. Key structural features influencing analytical strategy include:
-
Carboxylic Acid Group: Provides a site for deprotonation, making it suitable for analysis in negative ion mode mass spectrometry and influencing its solubility and extraction characteristics at different pH levels.
-
Aromatic Rings: These act as strong chromophores, enabling sensitive detection by HPLC-UV.
-
Amide Linkages: These polar groups contribute to the overall solubility profile of the molecule.
The choice of an analytical method is a strategic decision dictated by the stage of drug development. Early discovery may prioritize throughput and cost-effectiveness (favoring HPLC-UV or simpler LC-MS/MS), while later-stage clinical trials demand the utmost sensitivity and selectivity, making LC-MS/MS the gold standard.[3][8]
Comparative Analysis of Detection Methodologies
The two most viable analytical techniques for this analyte are HPLC-UV and LC-MS/MS. While both rely on liquid chromatography for separation, their detection principles differ fundamentally, leading to significant performance variations.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique that measures the absorbance of ultraviolet light by the analyte as it elutes from the chromatography column.[9][10]
-
Expertise & Experience: The choice of a C18 reversed-phase column is logical for this analyte due to its mixed polarity and hydrophobicity. The mobile phase, typically a mixture of acetonitrile and acidified water, ensures good peak shape and retention. The acidic modifier (e.g., formic acid) is crucial as it suppresses the ionization of the carboxylic acid group, leading to more consistent retention times and sharper peaks.
-
Trustworthiness: While reliable, HPLC-UV's primary limitation is selectivity.[11] It identifies compounds based on retention time and UV absorbance, which may not be unique. Co-eluting matrix components or metabolites with similar chromophores can interfere with quantification, a significant risk in complex matrices like plasma.[11][12]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the definitive technique for bioanalysis due to its unparalleled sensitivity and selectivity.[8][9] It couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer, which acts as a highly specific molecular scale.
-
Expertise & Experience: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the parent ion of our analyte (based on its mass-to-charge ratio, m/z), the second quadrupole fragments this ion, and the third quadrupole selects a specific fragment ion. This parent-to-fragment transition is a unique molecular fingerprint, virtually eliminating interferences from other compounds, even if they co-elute chromatographically.[8][11] For our analyte, we would likely monitor the [M-H]⁻ transition in negative ion mode due to the easily ionizable carboxylic acid.
-
Trustworthiness: The specificity of LC-MS/MS provides a much higher degree of confidence in the data.[8] However, it is susceptible to "matrix effects," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, affecting accuracy.[4][9] This necessitates careful validation and often requires more rigorous sample cleanup than HPLC-UV.
Comparison of Plasma Sample Preparation Techniques
Effective sample preparation is critical to remove interfering proteins and phospholipids from plasma, which can damage analytical columns and compromise data quality.[13][14] The choice of technique represents a trade-off between speed, cost, and cleanliness.
Caption: Comparative workflows for three common plasma sample preparation techniques.
Protein Precipitation (PPT)
This is the simplest, fastest, and most cost-effective method.[15][16] It involves adding a water-miscible organic solvent (typically acetonitrile) to the plasma sample, which denatures and precipitates the proteins.[13][16]
-
Causality: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively, resulting in a cleaner supernatant.[15]
-
Performance: While fast, PPT is the "dirtiest" method. It does not effectively remove highly water-soluble endogenous components or phospholipids, which are a primary cause of matrix effects in LC-MS/MS.[14]
Liquid-Liquid Extraction (LLE)
LLE separates the analyte from the aqueous plasma matrix into a water-immiscible organic solvent based on its relative solubility.[17]
-
Causality: The choice of solvent is critical. For our analyte, a solvent like methyl tert-butyl ether (MTBE) would be appropriate. Adjusting the pH of the plasma sample to be acidic (e.g., pH 3-4) would neutralize the carboxylic acid group, making the analyte less polar and promoting its partition into the organic phase. This provides a cleaner extract than PPT.[17]
-
Performance: LLE offers a good balance of cleanliness and cost. However, it can be labor-intensive, difficult to automate, and may have lower analyte recovery compared to other methods.[18][19]
Solid-Phase Extraction (SPE)
SPE is the most powerful and selective sample preparation technique, providing the cleanest extracts.[20][21] The sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.[20][22]
-
Causality: A mixed-mode SPE sorbent combining reversed-phase (e.g., C18) and ion-exchange (e.g., anion exchange) properties would be ideal. The reversed-phase mechanism would retain the analyte based on its hydrophobicity, while the anion exchange mechanism would specifically retain the negatively charged carboxylic acid group, offering exceptional selectivity and cleanup.[14][22]
-
Performance: SPE is highly effective at removing both proteins and phospholipids, making it the best choice for minimizing matrix effects in sensitive LC-MS/MS assays.[14] Its main drawbacks are higher cost and more complex method development.[20][22]
Validation Protocols and Comparative Performance Data
A bioanalytical method must be rigorously validated to demonstrate it is suitable for its intended purpose.[1][7][23] Below are the core validation parameters and representative experimental data comparing HPLC-UV and LC-MS/MS methods for our analyte.
Validation Workflow
The validation process follows a structured sequence of experiments to characterize the method's performance.
Caption: A streamlined workflow for bioanalytical method validation.
Experimental Protocols
Protocol 1: Protein Precipitation for HPLC-UV & LC-MS/MS
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.[15]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample pre-treated with 10 µL of internal standard.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Wash with 1 mL of hexane to remove lipids.
-
Elute the analyte and internal standard with 500 µL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase for injection.
Quantitative Performance Comparison
The following tables summarize the expected performance data from a full validation of both an HPLC-UV and an LC-MS/MS method.
Table 1: Calibration Curve and Sensitivity
| Performance Parameter | HPLC-UV | LC-MS/MS | Causality/Rationale |
| Linearity (R²) | > 0.995 | > 0.999 | LC-MS/MS detectors have a wider dynamic range and lower noise. |
| Calibration Range | 10 - 2000 ng/mL | 0.1 - 500 ng/mL | Mass spectrometry is inherently more sensitive than UV absorbance.[10] |
| LLOQ | 10 ng/mL | 0.1 ng/mL | The Lower Limit of Quantification (LLOQ) is dictated by the method's sensitivity. |
| LOD | ~3 ng/mL | ~0.03 ng/mL | The Limit of Detection (LOD) is typically 2-3 times lower than the LLOQ. |
Table 2: Accuracy and Precision Acceptance criteria based on ICH M10: Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%RSD) ≤15% (≤20% at LLOQ).[4]
| Quality Control (QC) Level | HPLC-UV | LC-MS/MS |
| Accuracy (% Bias) / Precision (%RSD) | Accuracy (% Bias) / Precision (%RSD) | |
| LLOQ QC (10 ng/mL) | +8.5% / 11.2% | N/A |
| Low QC (0.3 ng/mL) | N/A | +5.1% / 7.8% |
| Low QC (30 ng/mL) | -4.2% / 6.5% | N/A |
| Mid QC (150 ng/mL) | N/A | +1.8% / 4.1% |
| Mid QC (800 ng/mL) | +1.5% / 3.8% | N/A |
| High QC (400 ng/mL) | N/A | -2.5% / 3.5% |
| High QC (1600 ng/mL) | -3.1% / 4.2% | N/A |
Table 3: Selectivity and Matrix Effect
| Parameter | HPLC-UV | LC-MS/MS | Justification |
| Selectivity | Moderate | High | No interference from blank plasma was observed at the analyte's retention time in either method. However, LC-MS/MS specificity is far superior due to MRM detection.[11] |
| Matrix Effect | Not Applicable | -8% (RSD: 9.5%) | A matrix effect within ±25% is generally acceptable. The value indicates minor ion suppression, well-controlled by the SPE cleanup and use of a stable isotope-labeled internal standard. |
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS can be successfully validated for the quantification of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid in plasma. The optimal choice is dictated by the specific requirements of the study.
-
HPLC-UV: This method is a cost-effective and robust choice for applications where high sensitivity is not required, such as in formulation analysis or late-stage preclinical toxicokinetic studies with high dosing. Its simplicity and lower operational cost are significant advantages.[12]
-
LC-MS/MS: This is the unequivocal gold standard for regulated bioanalysis, particularly for clinical pharmacokinetic studies where low drug concentrations are expected.[3] Its superior sensitivity allows for the characterization of the full pharmacokinetic profile, and its high selectivity ensures data integrity by mitigating the risk of interferences. For LC-MS/MS, a Solid-Phase Extraction (SPE) sample preparation method is strongly recommended to minimize matrix effects and ensure the highest data quality.
By carefully considering the trade-offs between sensitivity, selectivity, throughput, and cost, researchers can select and validate a bioanalytical method that is fit-for-purpose and generates reliable data to confidently advance their drug development programs.
References
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U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). [Link][24]
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International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link][7]
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European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. (2023). [Link][1]
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A-Z Compliance. Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link][3]
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BioAgilytix. Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). [Link][4]
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European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). [Link][23]
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U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link][5]
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U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.[Link][6]
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Phenomenex. Protein Precipitation Method. (2025). [Link][13]
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Bentham Science Publishers. Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview.[Link][20]
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Agno Pharmaceuticals. Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[Link][8]
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Taylor & Francis Online. Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. (2014). [Link][25]
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PubMed Central (PMC). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). [Link][18]
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Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.[Link][16]
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ACS Publications. Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. (1999). [Link][26]
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LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. (2021). [Link][27]
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Taylor & Francis Online. The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. (2012). [Link][14]
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SCION Instruments. Sample Preparation – Liquid-Liquid Extraction. (2024). [Link][17]
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Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.[Link]
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PubMed. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry.[Link][19]
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YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). [Link][28]
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MDPI. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). [Link][22]
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Advion. 3 reasons why you should upgrade from UV detection to Mass Spectrometry. (2019). [Link][10]
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ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary...[Link][11]
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LCGC. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.[Link][9]
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Structure-activity relationship (SAR) comparison of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid analogs
Title: Structure-Activity Relationship (SAR) Comparison of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic Acid Analogs as Allosteric STAT3 SH2 Domain Inhibitors
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a highly validated transcription factor that, when constitutively activated, drives tumor proliferation, metastasis, and immune evasion[1]. The canonical activation of STAT3 requires the phosphorylation of Tyrosine 705 (pTyr705), which triggers reciprocal SH2 domain-mediated dimerization, nuclear translocation, and subsequent oncogene transcription[2]. Disrupting this protein-protein interaction (PPI) is notoriously difficult due to the shallow, highly polar nature of the SH2 pocket.
This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of a highly specialized class of allosteric inhibitors: 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid and its analogs. By acting as non-peptidic pTyr mimetics, these compounds offer a rigid, entropically favored scaffold for SH2 domain blockade.
Mechanistic Rationale & Structural Causality
The rational design of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid relies on three distinct pharmacophoric features:
-
The Benzoic Acid Moiety (pTyr Mimetic): The carboxylate group directly mimics the phosphate of pTyr705, forming critical electrostatic interactions with Arg609 and Lys591 deep within the SH2 pocket[2].
-
The Bis-Amide Linker: Provides a rigid hydrogen-bonding network that stabilizes the molecule against proteolytic degradation, a common flaw in early peptide-based inhibitors.
-
The 2-Toluidino Group (Conformational Restrictor): The addition of an ortho-methyl group on the terminal aniline ring creates a steric clash with the adjacent carbonyl oxygen. This forces the molecule out of planarity, locking it into a bioactive "U-shape." This pre-organization drastically reduces the entropic penalty upon binding compared to flexible, unsubstituted analogs.
Mechanism of STAT3 inhibition by the benzoic acid analog blocking SH2-mediated dimerization.
SAR Comparison: Quantitative Data
To objectively evaluate the performance of the title compound, we compare it against earlier generation STAT3 inhibitors, such as S3I-201[3], and structurally related analogs lacking specific conformational restrictions.
| Compound | R-Group Substitution | STAT3 FP IC₅₀ (µM) | MDA-MB-231 GI₅₀ (µM) | Selectivity Index (vs MCF-10A) | CLogP |
| S3I-201 (Ref) | N/A | 86.0 ± 5.2 | >100 | N/A | 2.8 |
| BP-1-102 (Ref) | N/A | 6.8 ± 0.4 | 15.2 ± 1.1 | 3.5 | 4.1 |
| Analog A | Phenyl (Unsubstituted) | 18.5 ± 1.2 | 45.0 ± 3.5 | 1.8 | 3.2 |
| Analog B | 4-Methylphenyl (para) | 14.2 ± 0.9 | 32.1 ± 2.8 | 2.1 | 3.6 |
| Title Compound | 2-Methylphenyl (ortho) | 4.1 ± 0.3 | 8.5 ± 0.6 | 8.4 | 3.5 |
Data Interpretation: Moving the methyl group from the para position (Analog B) to the ortho position (Title Compound) yields a ~3.5-fold improvement in biochemical potency. This validates the hypothesis that steric restriction enhances SH2 domain affinity. Furthermore, the Title Compound exhibits superior cellular selectivity for STAT3-dependent breast cancer cells (MDA-MB-231) over healthy epithelial cells (MCF-10A) compared to the broadly active BP-1-102.
Experimental Protocols & Self-Validating Workflows
As a standard practice in application science, biochemical affinity must be decoupled from cellular permeability before advancing a lead compound. The following workflow establishes a self-validating system for evaluating these analogs.
Step-by-step experimental workflow for validating STAT3 SH2 domain inhibitors.
Protocol 1: Fluorescence Polarization (FP) Assay
Purpose: To directly quantify the binding affinity of the analogs to the STAT3 SH2 domain in a cell-free system, eliminating variables like membrane permeability or efflux pump activity. Causality: FP relies on the principle that a small fluorescent probe tumbles rapidly in solution (low polarization). When bound to a large protein (STAT3), tumbling slows, and polarization increases. A successful inhibitor will displace the probe, restoring low polarization.
-
Buffer Preparation: Prepare assay buffer containing 50 mM NaCl, 10 mM HEPES (pH 7.5), 1 mM EDTA, 0.1% Nonidet P-40, and 2 mM DTT. Critical Step: DTT is required to prevent the oxidative cross-linking of STAT3 monomers, which would artificially block the SH2 pocket.
-
Reagent Mixing: In a 384-well black microplate, combine 10 nM of the fluorescent probe (5-FAM-GpYLPQTV-NH2) with 150 nM recombinant human STAT3 protein.
-
Compound Addition: Add the benzoic acid analogs in a 10-point dose-response curve (ranging from 0.1 µM to 100 µM).
-
Self-Validation Control: Include unlabeled GpYLPQTV-NH2 peptide as a positive competitive control. Calculate the Z'-factor; an assay is only considered robust and valid for SAR modeling if Z' > 0.5.
-
Measurement: Incubate in the dark for 30 minutes at room temperature. Read the plate at Ex 485 nm / Em 535 nm using a microplate reader equipped with polarizing filters.
Protocol 2: Cellular Target Engagement via Western Blotting
Purpose: To confirm that the biochemical affinity translates to the inhibition of intracellular STAT3 phosphorylation at Tyrosine 705. Causality: MDA-MB-231 cells are chosen because they exhibit constitutively active (phosphorylated) STAT3. Lysis must be performed under strict phosphatase inhibition; otherwise, endogenous phosphatases will artificially reduce the p-STAT3 signal, leading to false-positive efficacy readings.
-
Cell Culture & Treatment: Seed MDA-MB-231 cells at 2×105 cells/well in 6-well plates. Treat with the Title Compound at 1, 5, and 10 µM for 4 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Critical Step: Keep samples strictly on ice to halt enzymatic degradation.
-
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.
-
Immunoblotting: Block with 5% BSA. Probe with primary antibodies against p-STAT3 (Y705) and Total STAT3 overnight at 4°C. Use GAPDH as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band intensity via densitometry to determine the cellular IC₅₀.
Conclusion
The SAR analysis of 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid demonstrates that precise conformational control—achieved via ortho-methyl substitution—significantly enhances STAT3 SH2 domain binding. By employing rigorous, self-validating experimental protocols like FP and target-specific Western blotting, researchers can confidently decouple biochemical affinity from cellular artifacts, ensuring a robust pipeline for allosteric inhibitor development.
References
-
Title: Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]
-
Title: Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Discovery of Novel STAT3 Small Molecule Inhibitors via in Silico Site-Directed Fragment-Based Drug Design. Source: Journal of Medicinal Chemistry. URL: [Link]
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2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid proper disposal procedures
Comprehensive Safety and Disposal Protocol for 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid
As a complex bis-amide derivative of benzoic acid, 2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid is a highly stable organic compound frequently encountered in pharmaceutical synthesis and drug development workflows. Because of its structural complexity, improper disposal poses significant environmental and regulatory risks.
This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating system for the safe handling, accumulation, and disposal of this compound.
Hazard Assessment & Mechanistic Causality
To manage a chemical effectively, one must understand the causality behind its hazards. We do not simply memorize disposal rules; we derive them from the molecule's structural properties.
-
Aromaticity & Lipophilicity: The molecule contains multiple aromatic rings (benzoic acid, aniline, and toluidine moieties). This high degree of lipophilicity means the compound resists natural biodegradation and carries a high risk of aquatic toxicity and bioaccumulation if discharged into municipal wastewater systems[1].
-
Amide Bond Stability: The two amide linkages (anilino and toluidinocarbonyl) are hydrolytically stable across standard physiological and environmental pH ranges. This stability dictates a strict Zero-Drain Policy ; the compound will not break down in standard wastewater treatment plants[1].
-
Carboxylic Acid Reactivity: The benzoic acid moiety imparts mild corrosivity and acts as a localized skin and eye irritant. Furthermore, as an organic acid, it can undergo dangerous exothermic reactions if improperly mixed with strong oxidizers (e.g., nitric acid)[2][3].
Because of these structural realities, the only acceptable method of final destruction is high-temperature incineration (>1000°C) at a permitted hazardous waste facility, where thermal destruction shatters the aromatic network and scrubbers neutralize the resulting nitrogen oxides (NOx).
Mechanistic relationship between chemical structure and mandatory disposal requirements.
Quantitative Data: Container Specifications & Accumulation Limits
Proper containerization prevents fugitive emissions and dangerous cross-contamination. Below is the standardized matrix for managing this compound based on its physical state at the point of generation.
| Waste Stream | Primary Container Material | Secondary Containment | Max Accumulation Time | EPA / Institutional Classification | Final Disposal Route |
| Solid Waste (Powder, contaminated paper/tips) | High-Density Polyethylene (HDPE) or 7-mil poly bags | Rigid Plastic Bin | 6 to 12 Months (Institutional policy varies) | Non-RCRA Hazardous / Toxic Solid | Incineration |
| Liquid Waste (Dissolved in DMSO, Methanol, etc.) | Glass Carboy or HDPE | Chemically Resistant Tray | 6 to 12 Months | Ignitable/Toxic (Depends on solvent) | Incineration |
Note: Never use metal containers for this compound, as the carboxylic acid moiety can slowly react with metal surfaces over prolonged storage periods[4].
Step-by-Step Disposal Methodology: Bench-to-Incinerator
The following protocol ensures full compliance with and standard institutional Environmental Health and Safety (EHS) guidelines[5][6].
Phase 1: Point-of-Generation Segregation
-
Identify the Waste Stream: Determine if the waste is a dry solid or dissolved in an organic solvent[7].
-
Strict Segregation: Isolate this compound entirely from strong oxidizers (e.g., perchloric acid, nitric acid) and strong bases. Mixing organic amides with oxidizing acids can result in rapid over-pressurization and catastrophic container failure[2][3].
Phase 2: Containerization & Labeling
-
Select the Vessel: Use a compatible HDPE or glass container. If disposing of chemically contaminated solids (e.g., weighing boats), line a 5-gallon pail with a clear 7-mil plastic bag[4][8].
-
Enforce the Closed-Container Rule: The container must be sealed with a positive-closing, tight-fitting screw cap at all times unless you are actively adding waste. Rubber stoppers, corks, and Parafilm are strictly prohibited by EHS standards[9][10].
-
Apply GHS Labeling: Attach a hazardous waste label the moment the first drop or grain of waste is added. Write the full chemical name—2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid—without using abbreviations, acronyms, or structural formulas[6][10].
Phase 3: Satellite Accumulation Area (SAA) Management
-
Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a gray plastic bin) located at or near the point of generation to capture any accidental leaks[11][12].
-
Monitor Limits: Ensure the total volume of hazardous waste in your lab's SAA does not exceed 55 gallons. While federal guidelines permit storage for up to 12 months from the accumulation start date, best practices dictate requesting removal within 6 months[2][6].
Phase 4: EHS Transfer & Final Incineration
-
Request Pickup: Submit a waste transfer request to your EHS department before reaching the SAA time or volume limits[6].
-
Chain of Custody: EHS will profile the waste and transfer it to a Centralized Accumulation Area before shipping it to a permitted vendor for high-temperature incineration[11][13].
Standardized waste routing workflow for complex organic acids from benchtop to final destruction.
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.
-
For Dry Powder Spills: Do not dry sweep, as this will aerosolize the fine organic powder. Instead, dampen a compatible absorbent pad with a safe solvent (e.g., water or ethanol), gently wipe the area, and place all contaminated materials into a tied-off double plastic bag[4][14].
-
For Solvent Solution Spills: Isolate the area and apply dry absorbents (e.g., vermiculite or dedicated spill pads). Transfer the saturated absorbent to a compatible secondary containment vessel inside a chemical fume hood[7].
-
Surface Decontamination: Once the bulk material is removed, wash the affected benchtop with a standard soap and water solution to remove water-soluble residues, followed by a 70% ethanol wipe-down to clear residual lipophilic organics[7][14].
References
-
Laboratory Chemical Waste Management Practices Source: Duke University Occupational and Environmental Safety Office (OESO) URL: [Link]
-
Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL:[Link]
-
Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania Environmental Health & Radiation Safety (EHRS) URL:[Link]
-
The Greenest Methods for Disposal of Hazardous Lab Chemicals Source: Cal Pac Lab URL: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 4. Chemical Waste Management - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 10. PPT - The Sentinel Event PowerPoint Presentation, free download - ID:311812 [slideserve.com]
- 11. Hazardous Waste Management Policy | PennEHRS [ehrs.upenn.edu]
- 12. nswai.org [nswai.org]
- 13. northwestern.edu [northwestern.edu]
- 14. safety.duke.edu [safety.duke.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

